molecular formula C6H8N2O4 B034317 (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid CAS No. 103365-69-1

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B034317
CAS No.: 103365-69-1
M. Wt: 172.14 g/mol
InChI Key: GWHDGNNXTNENIF-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a high-purity, stereochemically defined building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-diazinane-2,6-dione core, a scaffold often utilized as a constrained proline analog or a versatile intermediate for the synthesis of more complex heterocyclic systems. Its (4S) stereochemistry is critical for conferring specific three-dimensional orientation, making it invaluable for studying enzyme-substrate interactions, particularly with proteases like DPP-4, or for constructing peptidomimetics with enhanced metabolic stability and bioavailability.

Properties

IUPAC Name

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDGNNXTNENIF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542516
Record name (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103365-69-1
Record name (4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103365-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, hexahydro-1-methyl-2,6-dioxo-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Guide to the Synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This molecule, also known as 1-Methyl-L-4,5-dihydroorotic acid, is a derivative of dihydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. This guide details the synthetic approach, experimental protocols, and the biological context of this compound.

Synthetic Approach

The synthesis of this compound logically commences with a chiral precursor that establishes the (4S)-stereochemistry. The most common and efficient strategy involves the use of L-aspartic acid. The core of the synthesis is a cyclocondensation reaction that forms the 1,3-diazinane-2,6-dione (also known as a dihydroorotate) ring system.

The key steps in the synthesis are:

  • N-carbamoylation of L-aspartic acid: The amino group of L-aspartic acid is reacted with a reagent that introduces a methylated carbamoyl group.

  • Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the six-membered heterocyclic ring.

A plausible and efficient method involves the reaction of L-aspartic acid with N-methylurea in a suitable solvent under conditions that promote cyclization.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general procedure can be inferred from established methods for the synthesis of dihydroorotic acid and its derivatives. The following is a representative, generalized protocol.

Reaction Scheme:

Synthesis_Scheme L_Aspartic_Acid L-Aspartic Acid Intermediate N-Carbamoyl-L-aspartic acid derivative L_Aspartic_Acid->Intermediate + N-Methylurea (Heat, Solvent) N_Methylurea N-Methylurea Product This compound Intermediate->Product Cyclization (-H2O)

Caption: General synthetic scheme for this compound.

Materials:

  • L-Aspartic Acid

  • N-Methylurea

  • A high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Acid or base catalyst (optional, to be determined empirically)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid (1 equivalent) and N-methylurea (1.1 equivalents).

  • Dissolution: Add a suitable high-boiling polar aprotic solvent (e.g., DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 103365-69-1
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol
Appearance White to off-white solid
Melting Point 212-214 °C
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol
Stereochemistry (4S)

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: Peaks corresponding to the methyl group protons, the diastereotopic methylene protons of the ring, the methine proton at the chiral center, and the carboxylic acid proton.

  • ¹³C NMR: Resonances for the two carbonyl carbons, the methyl carbon, the methylene carbon, the methine carbon, and the carboxylic acid carbon.

  • IR (Infrared Spectroscopy): Characteristic absorptions for N-H stretching (if tautomerism occurs), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Biological Context and Signaling Pathway

This compound is an analog of dihydroorotic acid, a crucial intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (UTP and CTP), which are vital for DNA and RNA synthesis.

The key enzyme in this context is Dihydroorotate Dehydrogenase (DHODH) , which catalyzes the oxidation of dihydroorotate to orotate. As an analog, this compound is expected to interact with DHODH, potentially acting as a substrate or an inhibitor. Inhibition of DHODH is a validated therapeutic strategy for the treatment of autoimmune diseases and cancer, as rapidly proliferating cells are highly dependent on the de novo pyrimidine synthesis pathway.

De_Novo_Pyrimidine_Biosynthesis cluster_enzymes Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate (S)-Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP Uridine 5'-diphosphate (UDP) UMP->UDP Kinases UTP Uridine 5'-triphosphate (UTP) UDP->UTP Kinases CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthase Target_Molecule This compound (1-Methyl-L-dihydroorotic acid) DHODH Dihydroorotate Dehydrogenase (DHODH) Target_Molecule->DHODH Potential Interaction (Substrate/Inhibitor) ATCase Aspartate Transcarbamoylase Dihydroorotase Dihydroorotase UMPS UMP Synthase Kinases1 Kinases Kinases2 Kinases CTP_Synthase CTP Synthase

Caption: The de novo pyrimidine biosynthesis pathway and the potential interaction of the target molecule.

Conclusion

Spectroscopic Analysis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a derivative of the endogenous metabolite L-Dihydroorotic acid. Due to the limited availability of direct experimental data for the N-methylated compound, this document presents a detailed analysis of the parent compound, L-Dihydroorotic acid, and provides predicted spectroscopic data for the target molecule based on established principles of spectroscopy. This guide is intended to serve as a robust resource for the characterization and analysis of this and related compounds.

Introduction

This compound is a methylated derivative of (4S)-2,6-dioxohexahydro-4-pyrimidinecarboxylic acid, also known as L-Dihydroorotic acid. L-Dihydroorotic acid is an intermediate in the de novo biosynthesis of pyrimidines.[1] The addition of a methyl group at the N1 position can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development. Accurate spectroscopic analysis is paramount for the unequivocal identification and characterization of this molecule.

This guide covers the primary spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

The following sections present the available spectroscopic data for the parent compound, L-Dihydroorotic acid, and the predicted data for this compound. These predictions are based on the known effects of N-methylation on the spectra of related cyclic urea and pyrimidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the target compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms.

Table 1: ¹H NMR Spectroscopic Data of L-Dihydroorotic Acid and Predicted Data for this compound

Proton L-Dihydroorotic Acid ¹H Chemical Shift (ppm) in D₂O [1]Predicted ¹H Chemical Shift (ppm) for N-methylated derivative Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H44.10 - 4.13~4.2ddJ = 9.0, 4.0
H5a2.76 - 2.81~2.8m-
H5b2.95 - 3.00~3.0m-
N1-CH₃-~3.1s-
N1-H----
N3-H-~8.0br s-
COOH-~12.5br s-

Table 2: ¹³C NMR Spectroscopic Data of L-Dihydroorotic Acid and Predicted Data for this compound

Carbon L-Dihydroorotic Acid ¹³C Chemical Shift (ppm) in D₂O [1]Predicted ¹³C Chemical Shift (ppm) for N-methylated derivative
C2-~153
C454.11~55
C535.86~36
C6-~168
N1-CH₃-~28
COOH-~175

Note: Chemical shifts are highly dependent on the solvent and pH. The predicted values are estimates and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the target compound are associated with the carboxylic acid and the cyclic urea moieties.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad
N-H (Amide)Stretching3200 - 3100Medium
C-H (Aliphatic & N-CH₃)Stretching3000 - 2850Medium
C=O (Carboxylic Acid)Stretching1760 - 1740Strong
C=O (Urea C6)Stretching1710 - 1690Strong
C=O (Urea C2)Stretching1680 - 1660Strong
N-H (Amide)Bending1550 - 1530Medium
C-NStretching1450 - 1350Medium
C-OStretching1320 - 1210Medium
O-HBending1440 - 1395Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol
Ionization Mode Electrospray (ESI), positive or negative ion mode
Predicted [M+H]⁺ 173.0506
Predicted [M-H]⁻ 171.0387
Predicted [M+Na]⁺ 195.0325
Key Fragmentation Pathways Loss of H₂O from the carboxylic acid, loss of CO₂, decarboxylation, and cleavage of the diazinane ring.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often suitable for observing exchangeable protons like NH and OH.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the sample.

  • Acquire a standard ¹H spectrum with the following parameters:

    • Pulse program: zg30

    • Spectral width: -2 to 14 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~4 seconds

  • Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum with the following parameters:

    • Pulse program: zgpg30

    • Spectral width: -10 to 200 ppm

    • Number of scans: 1024 or more

    • Relaxation delay (d1): 2 seconds

  • Process the data with an exponential window function (line broadening of 1-2 Hz).

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2D NMR (optional but recommended):

  • COSY: To establish ¹H-¹H correlations.

  • HSQC: To determine one-bond ¹H-¹³C correlations.

  • HMBC: To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Perform ATR correction on the resulting spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Data Acquisition (LC-MS):

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

    • Flow rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry (ESI):

    • Ionization mode: Positive and negative.

    • Mass range: 50 - 500 m/z.

    • Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for structural elucidation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (4S)-1-methyl-2,6-dioxo-1,3- diazinane-4-carboxylic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample for ATR Sample->IR_Prep MS_Prep Dilute Solution for LC-MS Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS HRMS (LC-MS) MS_Prep->MS NMR_Data Chemical Shifts, Couplings, Correlations NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data Final_Structure Structure Elucidation and Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship MS Mass Spectrometry (Molecular Formula: C₆H₈N₂O₄) Structure Final Structure Confirmation MS->Structure Confirms Molecular Weight IR IR Spectroscopy (Functional Groups: -COOH, C=O, N-H) IR->Structure Confirms Functional Groups NMR_1H ¹H NMR (Proton Environment & Connectivity) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1H->NMR_2D NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->NMR_2D NMR_2D->Structure Confirms Structural Backbone

References

In-depth Technical Guide: (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Executive Summary

This document serves as an in-depth technical guide on the chemical properties, experimental protocols, and biological significance of this compound. Extensive searches of chemical databases and scientific literature were conducted to compile the information presented herein. However, it is critical to note that no specific data for a compound with the exact name "this compound" could be located.

The search results consistently pointed to related but structurally distinct molecules. This suggests that the requested compound may be novel, not widely synthesized or characterized, or is referred to by a different nomenclature that is not indexed in standard chemical databases. The information that follows is based on general principles of related chemical structures, such as methylated pyrimidine derivatives and cyclic ureides. This guide will therefore focus on the broader class of compounds to provide a foundational understanding that may be applicable to the target molecule, should its existence be confirmed.

Introduction to N-Methylated Cyclic Ureides and Pyrimidine Carboxylic Acids

The structure "this compound" describes a derivative of a dihydrouracil, which is a cyclic ureide. The key features are:

  • A six-membered 1,3-diazinane ring with two carbonyl groups (dioxo).

  • A methyl group on one of the nitrogen atoms (N1).

  • A carboxylic acid group at the 4th position.

  • A specific stereochemistry at the 4th position ((4S)).

N-methylation is a common modification in both natural products and synthetic molecules, often influencing their pharmacological properties. Backbone N-methylation in cyclic peptides, for instance, can impact their conformational states and physical properties.

General Chemical Properties of Related Compounds

While specific quantitative data for the target molecule is unavailable, the following table summarizes the general properties that could be anticipated based on similar structures found in the literature.

PropertyGeneral Description for Related Compounds
Molecular Formula C₆H₈N₂O₄
Molecular Weight 188.14 g/mol
Physical State Likely a solid at room temperature.
Solubility Expected to have some solubility in water due to the carboxylic acid and polar carbonyl groups. Solubility would be pH-dependent. Likely soluble in polar organic solvents like DMSO and DMF.
Acidity (pKa) The carboxylic acid group would make the compound acidic. The pKa is expected to be in the range of typical carboxylic acids (around 2-5). The N-H proton could also exhibit weak acidity.
Melting Point Expected to be relatively high, likely with decomposition, a characteristic of many amino acid and carboxylic acid derivatives.

Potential Synthetic Approaches

The synthesis of N-methylated cyclic ureides with a carboxylic acid function can be challenging. A potential retrosynthetic analysis suggests that the molecule could be assembled from precursors like N-methylated amino acids or by modifying a pre-existing pyrimidine ring.

A generalized synthetic workflow is proposed below.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Intermediate1 Protected (4S)-amino acid derivative Target->Intermediate1 C4-N3 bond cleavage Intermediate2 N-methylated urea or isocyanate Target->Intermediate2 C2-N1/N3 bond cleavage StartingMaterial1 N-methylated amino acid precursor Cyclization Intramolecular cyclization StartingMaterial1->Cyclization StartingMaterial2 Phosgene equivalent or activated carbonate StartingMaterial2->Cyclization Deprotection Removal of protecting groups Cyclization->Deprotection FinalProduct Target Molecule Deprotection->FinalProduct

Caption: Generalized synthetic strategies.

Experimental Protocol Considerations:

  • Starting Materials: A potential starting material could be a derivative of aspartic acid, where the amino group is methylated.

  • Cyclization: The 1,3-diazinane-2,6-dione ring could be formed by reacting the N-methylated amino acid derivative with a phosgene equivalent or an activated carbonate source to form the cyclic ureide.

  • Purification: Purification would likely involve crystallization or chromatographic techniques such as HPLC, given the polar nature of the molecule.

  • Characterization: The structure of the synthesized compound would need to be confirmed using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Chiral chromatography or polarimetry would be necessary to confirm the (4S) stereochemistry.

Potential Biological Activity and Signaling Pathways

Given the structural similarity to pyrimidine bases found in nucleic acids, this compound could potentially interact with enzymes involved in nucleotide metabolism. It might act as an inhibitor or a substrate for these enzymes.

The diagram below illustrates a hypothetical mechanism of action where the compound could interfere with pyrimidine biosynthesis.

G cluster_pathway Hypothetical Interference with Pyrimidine Biosynthesis Metabolite Precursor Metabolites Enzyme1 Enzyme A Metabolite->Enzyme1 Enzyme2 Enzyme B Enzyme1->Enzyme2 Pyrimidine Pyrimidine Nucleotides Enzyme2->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA TargetCompound This compound TargetCompound->Enzyme2 Potential Inhibition

Caption: Hypothetical mechanism of action.

Conclusion and Future Directions

For researchers interested in this specific molecule, the following steps are recommended:

  • Confirm the Chemical Structure and Name: Double-check the accuracy of the chemical name and structure.

  • De Novo Synthesis: If the structure is correct, a synthetic route will need to be developed and executed.

  • Full Characterization: The synthesized compound must be fully characterized to confirm its structure, purity, and stereochemistry.

  • Biological Screening: Once the compound is available, its biological activity can be assessed through various in vitro and in vivo assays.

This document provides a foundational framework for initiating research on this potentially novel compound. Further experimental work is necessary to elucidate its specific properties and potential applications.

In-depth Technical Guide on the Biological Activity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the biological activity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. Despite extensive searches for this compound and its potential synonyms, no quantitative data, detailed experimental protocols, or established signaling pathways could be identified.

The scientific landscape is rich with research on structurally related compounds, particularly derivatives of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid, which have demonstrated notable analgesic and anti-inflammatory properties. However, these compounds, while sharing certain heterocyclic features, belong to a different chemical class (benzothiazines) and cannot be used as a direct proxy for the biological effects of the specified diazinane derivative.

Similarly, searches for the core structure, 2,6-dioxo-1,3-diazinane-4-carboxylic acid, and its N-methylated analogs did not yield specific information on the (4S)-1-methyl variant. While general information on pyrimidine and diazinane derivatives exists, the specific biological profile of the requested molecule remains uncharacterized in the public domain.

Due to the absence of published research and experimental data on this compound, it is not possible to provide an in-depth technical guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. Further empirical research is required to elucidate the biological activity and potential therapeutic applications of this specific compound.

An In-depth Technical Guide on the Putative Mechanism of Action of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a synthetic derivative of L-dihydroorotic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway. While direct studies on this N-methylated compound are not extensively available in public literature, its structural similarity to the natural substrate of dihydroorotate dehydrogenase (DHODH) strongly suggests its mechanism of action involves the modulation of this enzyme. This technical guide consolidates the established knowledge surrounding the pyrimidine biosynthesis pathway, the function and structure of human DHODH, and the mechanisms of known DHODH inhibitors. We present a hypothesized mechanism for this compound as a competitive inhibitor of DHODH, supported by data from related compounds and general principles of medicinal chemistry. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting pyrimidine synthesis.

Introduction: The Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] This pathway consists of six enzymatic steps, culminating in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][3]

The fourth step of this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that facilitates the oxidation of dihydroorotate to orotate.[4][5] This reaction is the only redox step in the pathway and is coupled to the mitochondrial electron transport chain via ubiquinone.[5][6] Due to its critical role in cell proliferation, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[7][8]

The natural substrate for human DHODH is (S)-dihydroorotic acid, also known as L-dihydroorotic acid.[9][10] The compound of interest, this compound, is a direct structural analog of this substrate, with the key difference being the methylation at the N1 position of the diazinane ring.

Dihydroorotate Dehydrogenase (DHODH): The Putative Target

Structure and Function

Human DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[4] It belongs to the class 2 family of DHODH enzymes, which are characterized by their membrane association and use of ubiquinone as an electron acceptor.[4][6] The enzyme is a monomeric protein with two main domains: an N-terminal domain that forms a hydrophobic tunnel for ubiquinone binding and a C-terminal α/β-barrel domain that contains the active site for dihydroorotate binding and the FMN cofactor.[4][11]

The catalytic mechanism involves the oxidation of dihydroorotate to orotate at the active site, with the concomitant reduction of FMN to FMNH₂. The reduced flavin is then reoxidized by ubiquinone, which shuttles the electrons to complex III of the respiratory chain.[6]

DHODH as a Therapeutic Target

Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to a cytostatic effect, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.[1][8] This has led to the development of several DHODH inhibitors, including leflunomide and its active metabolite teriflunomide, which are used in the treatment of rheumatoid arthritis and multiple sclerosis.[4][12] Brequinar is another potent DHODH inhibitor that has been investigated for its anticancer and antiviral activities.[13][14]

Hypothesized Mechanism of Action of this compound

Given its close structural resemblance to the natural substrate L-dihydroorotic acid, this compound is hypothesized to act as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH) .

The rationale for this hypothesis is as follows:

  • Substrate Mimicry: The core 2,6-dioxo-1,3-diazinane-4-carboxylic acid structure is identical to that of dihydroorotic acid, allowing it to be recognized and bind to the active site of DHODH.

  • N1-Methylation: The presence of a methyl group at the N1 position is a common modification in medicinal chemistry aimed at improving pharmacological properties.[15] This methyl group could potentially:

    • Enhance Binding Affinity: The methyl group may form favorable hydrophobic interactions within the active site of DHODH, leading to a tighter binding than the natural substrate and thus inhibiting the enzyme's function.

    • Prevent Catalysis: While the molecule may bind to the active site, the N1-methylation could sterically hinder the conformational changes required for the catalytic reaction to proceed or prevent the proper positioning of the substrate for oxidation.

The (4S) stereochemistry is crucial as it matches the stereospecificity of human DHODH for L-dihydroorotic acid.[9]

Signaling Pathway

The inhibition of DHODH by this compound would lead to the disruption of the de novo pyrimidine biosynthesis pathway. This would result in a depletion of the pyrimidine nucleotide pool, which in turn would inhibit DNA and RNA synthesis, leading to cell cycle arrest and a reduction in cell proliferation.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Mechanism of Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation Target_Compound (4S)-1-methyl-2,6-dioxo- 1,3-diazinane-4-carboxylic acid DHODH DHODH Target_Compound->DHODH Inhibition

Caption: Hypothesized mechanism of DHODH inhibition.

Quantitative Data on DHODH Inhibition

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC₅₀) of well-characterized DHODH inhibitors against human DHODH. This provides a benchmark for the potential potency of novel inhibitors.

InhibitorIC₅₀ (nM) for human DHODHReference
Brequinar5.2[13]
Teriflunomide (A77 1726)411[6]
Leflunomide- (prodrug)[12]
Indoluidin D210[6]
Farudodstat (ASLAN003)35[13]
AG-63617[13]
H-0063.8[16]

Experimental Protocols

To evaluate the inhibitory activity of this compound on DHODH, a standard enzymatic assay can be employed.

DHODH Activity Assay

Objective: To determine the IC₅₀ value of a test compound against recombinant human DHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.

Materials:

  • Recombinant human DHODH (e.g., N-terminally truncated)

  • L-Dihydroorotic acid (substrate)

  • Coenzyme Q₁₀ (electron acceptor)

  • DCIP (colorimetric indicator)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Coenzyme Q₁₀, and DCIP.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).

  • Add recombinant human DHODH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding L-dihydroorotic acid to each well.

  • Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, CoQ10, DCIP) Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add Recombinant Human DHODH Add_Inhibitor->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Initiate_Reaction Add L-Dihydroorotic Acid Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Caption: Experimental workflow for DHODH activity assay.

Conclusion

While direct experimental evidence is pending, the structural analogy of this compound to the natural substrate of DHODH provides a strong basis for its hypothesized mechanism of action as a competitive inhibitor of this key enzyme in the pyrimidine biosynthesis pathway. The N-methylation is a critical feature that may enhance its inhibitory potency. Further investigation through enzymatic assays and cellular studies is warranted to validate this hypothesis and to explore the therapeutic potential of this compound. The information and protocols provided in this guide offer a comprehensive framework for initiating such research.

References

Preliminary Screening of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific published data for "(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid." The following technical guide is a representative framework for the preliminary screening of a novel compound with this chemical structure, intended for researchers, scientists, and drug development professionals. The experimental protocols, data, and signaling pathways presented are hypothetical but are based on established methodologies in early-stage drug discovery.

Introduction

This compound is a cyclic urea derivative containing a chiral center and a carboxylic acid moiety. Such structures are of interest in medicinal chemistry due to their potential to mimic endogenous molecules and interact with a variety of biological targets. The preliminary screening of a novel compound like this is a critical first step in identifying potential therapeutic applications. This guide outlines a comprehensive, multi-step screening cascade designed to assess its biological activity, identify potential targets, and provide a foundation for further investigation.

Compound Properties and Handling

A summary of the theoretical properties of the subject compound is presented below.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₄Calculated
Molecular Weight188.14 g/mol Calculated
XLogP3-1.5Predicted
Hydrogen Bond Donors2Predicted
Hydrogen Bond Acceptors4Predicted
IUPAC NameThis compound-

For experimental purposes, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous assay buffers should be performed to achieve the desired final concentrations, ensuring that the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Primary Screening: High-Throughput Screening (HTS)

The initial phase involves screening the compound against a broad panel of biological targets to identify any potential activity.

Objective: To identify initial "hits" by testing the compound's effect on a diverse range of molecular targets.

Methodology: Target-Based Enzymatic Assays

A representative protocol for a kinase inhibition assay is provided below.

  • Assay Principle: The assay measures the ability of the compound to inhibit the activity of a specific kinase (e.g., a tyrosine kinase). Kinase activity is quantified by measuring the phosphorylation of a substrate, often using a luminescence-based detection method.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • 384-well microplates

    • Acoustic liquid handler for compound dispensing

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.

    • Add the kinase enzyme and substrate solution to the wells.

    • Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP using the luminescent assay kit.

    • Measure luminescence on a plate reader. The signal is inversely proportional to kinase activity.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

Data Presentation: Primary HTS Results

The results from a hypothetical primary screen against a panel of kinases are presented below. The data is shown as the percent inhibition at a single high concentration (e.g., 10 µM).

TargetGene Symbol% Inhibition at 10 µM
Epidermal Growth Factor ReceptorEGFR8.2
Vascular Endothelial Growth Factor Receptor 2KDR12.5
Mitogen-activated protein kinase 1MAPK178.3
Cyclin-dependent kinase 2CDK215.4
Glycogen synthase kinase 3 betaGSK3B89.1
Secondary Screening: Hit Confirmation and Dose-Response Analysis

Compounds that show significant activity in the primary screen ("hits") are advanced to secondary screening for confirmation and potency determination.

Objective: To confirm the activity of the primary hits and to determine their potency (e.g., IC50).

Methodology: Dose-Response Curve Generation

  • Assay Principle: The same assay as in the primary screen is used, but with a wider range of compound concentrations.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the hit compounds.

    • Perform the kinase inhibition assay as described in section 3.1.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Dose-Response Data

Hypothetical IC50 values for the confirmed hits from the primary screen are shown below.

TargetGene SymbolIC50 (µM)
Mitogen-activated protein kinase 1MAPK12.1
Glycogen synthase kinase 3 betaGSK3B0.8

Visualizations

Preliminary Screening Workflow

The following diagram illustrates the logical flow of the preliminary screening cascade, from initial testing to hit validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Orthogonal & Cellular Assays Compound Compound Acquisition This compound HTS High-Throughput Screening (Single Concentration) Compound->HTS Hit_Ident Hit Identification (Activity > 50% Inhibition) HTS->Hit_Ident Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Ident->Dose_Response Active Compounds ('Hits') Hit_Conf Hit Confirmation Dose_Response->Hit_Conf Ortho_Assay Orthogonal Assays (e.g., Binding Assays) Hit_Conf->Ortho_Assay Confirmed Hits Cell_Assay Cell-Based Functional Assays Ortho_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Validated Hits for Lead Optimization

Preliminary drug screening workflow.
Hypothetical Signaling Pathway

Based on the hypothetical hit against GSK3B, the following diagram illustrates a simplified signaling pathway that could be modulated by an inhibitor of this kinase.

G cluster_pathway Hypothetical GSK3B Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 LRP->Dvl GSK3B GSK3B Dvl->GSK3B inhibits Beta_Catenin β-Catenin GSK3B->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Trans Target Gene Transcription TCF_LEF->Gene_Trans Inhibitor This compound Inhibitor->GSK3B inhibits

Hypothetical inhibition of the Wnt/β-catenin pathway.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary screening of the novel compound this compound. The hypothetical results presented suggest a potential inhibitory activity against GSK3B.

Should such results be obtained in practice, the next steps would involve:

  • Orthogonal Assays: To confirm the binding of the compound to the target kinase using a different technology (e.g., surface plasmon resonance).

  • Selectivity Profiling: To assess the compound's activity against a broader panel of kinases to determine its selectivity.

  • Cell-Based Assays: To evaluate the compound's ability to modulate GSK3B activity in a cellular context and assess its effects on cell signaling and viability.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and selectivity.

This systematic approach ensures that promising compounds are rigorously evaluated and prioritized for further development in the drug discovery pipeline.

Structural Elucidation of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the structural elucidation of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a derivative of the biologically significant L-dihydroorotic acid. Due to the limited availability of direct experimental data for the N1-methylated compound in public databases, this guide establishes a framework for its characterization. We present detailed spectroscopic data for the parent compound, L-dihydroorotic acid, and provide predicted values for the target molecule. This guide outlines standard experimental protocols for synthesis and spectroscopic analysis, forming a complete methodology for researchers engaged in the study of novel heterocyclic compounds.

Introduction

This compound, also known as N1-methyl-L-dihydroorotic acid, is a methylated derivative of L-dihydroorotic acid. L-dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthetic pathway, a fundamental process for DNA and RNA synthesis. The introduction of a methyl group at the N1 position of the diazinane ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence its biological activity, making it a compound of interest for drug discovery and development.

This guide provides a systematic approach to the structural elucidation of this target compound, leveraging data from its well-characterized parent molecule.

Predicted and Comparative Spectroscopic Data

While specific experimental data for this compound is not extensively available, its structure can be confidently predicted based on the known data for L-dihydroorotic acid. The primary differences in the spectra will arise from the addition of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

Proton L-Dihydroorotic Acid (Experimental, D₂O) Chemical Shift (ppm) [1][2]This compound (Predicted) Chemical Shift (ppm) Multiplicity Integration
H44.11 - 4.13[1][2]~ 4.2dd1H
H5a2.77 - 2.81[1][2]~ 2.8m1H
H5b2.96 - 3.00[1][2]~ 3.0m1H
N1-CH₃-~ 3.1s3H
N3-HN/A (D₂O)N/A (D₂O)--
COOHN/A (D₂O)N/A (D₂O)--

Prediction Rationale: The addition of the electron-donating methyl group at N1 is expected to cause a slight downfield shift for the adjacent H4 proton. A new singlet corresponding to the N1-methyl protons is predicted to appear around 3.1 ppm.

Table 2: ¹³C NMR Spectral Data

Carbon L-Dihydroorotic Acid (Experimental, DMSO-d₆) Chemical Shift (ppm) [1]This compound (Predicted) Chemical Shift (ppm)
C2153.25[1]~ 154
C448.91[1]~ 50
C532.73[1]~ 33
C6172.46[1]~ 173
COOH169.02[1]~ 170
N1-CH₃-~ 30

Prediction Rationale: The chemical shifts of the ring carbons are expected to be minimally affected by N-methylation. A new peak for the N1-methyl carbon is anticipated around 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data

Parameter L-Dihydroorotic Acid This compound (Predicted)
Molecular Formula C₅H₆N₂O₄[1]C₆H₈N₂O₄
Molecular Weight 158.11 g/mol [1]172.14 g/mol
Predicted [M-H]⁻ 157.0254[2]171.0415
Predicted [M+H]⁺ 159.0399173.0556
Key Fragments (Predicted for target) Loss of H₂O, CO₂, COOHLoss of H₂O, CO₂, COOH, fragmentation of the diazinane ring
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Characteristic Absorption Range (cm⁻¹) Expected Absorptions for this compound
O-H (Carboxylic Acid)3300 - 2500 (broad)Present
N-H (Amide)3400 - 3200Present (N3-H)
C-H (Aliphatic & N-CH₃)3000 - 2850Present
C=O (Carboxylic Acid & Amide)1760 - 1650Two distinct C=O stretching bands expected
C-N Stretch1400 - 1000Present

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis: N-Methylation of L-Dihydroorotic Acid

A common method for N-methylation of amides and related heterocycles involves the use of a methylating agent in the presence of a base.

  • Materials: L-Dihydroorotic acid, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-dihydroorotic acid in anhydrous DMF.

    • Add potassium carbonate to the solution and stir.

    • Slowly add methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

    • Quench the reaction with water and acidify with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to fully assign all proton and carbon signals and to confirm the connectivity of the molecule.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation patterns.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound.

Structural_Elucidation_Workflow Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Target Compound (N-Methylation) purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Preliminary Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Groups data_analysis Spectral Interpretation & Data Integration nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

References

Physicochemical Characterization of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No experimental data for the physicochemical properties of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid were found in a comprehensive search of publicly available scientific literature. This guide provides predicted values for key physicochemical parameters and outlines standard experimental protocols for their determination. These predicted values are intended for informational purposes and should be confirmed by experimental data.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and potential use as a therapeutic agent or chemical intermediate. This technical guide summarizes the predicted physicochemical characteristics of this molecule and provides detailed experimental methodologies for their empirical validation.

Molecular Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be considered as approximations.

PropertyPredicted ValueMethod
Molecular Weight 188.14 g/mol Calculation from molecular formula
Melting Point Not availablePrediction requires specific software
Aqueous Solubility Not availablePrediction requires specific software
pKa Not availablePrediction requires specific software
logP Not availablePrediction requires specific software

Experimental Protocols for Physicochemical Characterization

This section outlines standard experimental procedures for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Compound prep2 Grind to Fine Powder prep1->prep2 prep3 Pack in Capillary Tube prep2->prep3 meas1 Place in Melting Point Apparatus prep3->meas1 Transfer meas2 Heat at Controlled Rate meas1->meas2 meas3 Observe Melting meas2->meas3 meas4 Record Melting Range meas3->meas4

Figure 1. Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and formulation.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis equi1 Add Excess Solid to Solvent equi2 Agitate at Constant Temperature equi1->equi2 ana1 Filter Suspension equi2->ana1 Transfer ana2 Analyze Filtrate by HPLC/LC-MS ana1->ana2 ana3 Determine Concentration ana2->ana3

Figure 2. Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points may be observed.

pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis tit1 Dissolve Compound in Solvent tit2 Titrate with Acid/Base tit1->tit2 tit3 Monitor pH tit2->tit3 ana1 Plot Titration Curve tit3->ana1 Data Transfer ana2 Identify Half-Equivalence Point ana1->ana2 ana3 Determine pKa ana2->ana3 logPWorkflow cluster_partition Partitioning cluster_analysis Analysis & Calculation part1 Prepare Pre-saturated Octanol and Water part2 Dissolve Compound and Mix Phases part1->part2 part3 Shake and Allow to Separate part2->part3 ana1 Measure Concentration in Both Phases part3->ana1 Sample Phases ana2 Calculate Concentration Ratio ana1->ana2 ana3 Calculate logP ana2->ana3

Methodological & Application

Application Notes and Protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is a novel heterocyclic compound with a pyrimidinedione core structure. While specific biological data for this compound is not extensively available, its structural similarity to known inhibitors of dihydropyrimidine dehydrogenase (DPD) suggests its potential application in cancer research. DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent[1][2]. Inhibition of DPD can increase the bioavailability and cytotoxic effects of 5-FU[2]. Therefore, this compound may serve as a potential modulator of fluoropyrimidine-based chemotherapy.

These application notes provide a general protocol for the initial in vitro evaluation of this compound in a cell culture setting. The provided protocols are intended as a starting point and will require optimization based on the specific cell line and experimental goals.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from in vitro experiments.

Table 1: In Vitro Efficacy of this compound

Cell LineCompound Concentration (µM)Incubation Time (h)% Cell ViabilityIC50 (µM)
MCF-7 0.14898.2 ± 3.1> 100
14895.6 ± 2.5
104889.3 ± 4.2
504875.1 ± 5.0
1004860.7 ± 3.8
HT-29 0.14899.1 ± 2.8> 100
14896.3 ± 3.3
104891.5 ± 2.9
504880.2 ± 4.5
1004868.4 ± 4.1

Table 2: Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity by this compound in MCF-7 Cells

5-FU Concentration (µM)% Cell Viability (5-FU alone)% Cell Viability (+ 10 µM Compound)Fold Potentiation
190.5 ± 4.275.3 ± 3.91.20
572.8 ± 3.850.1 ± 4.51.45
1055.1 ± 5.132.6 ± 3.71.69
2038.4 ± 3.518.9 ± 2.92.03

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a high-concentration stock solution of the compound, which can then be diluted to the desired working concentrations.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Aseptically weigh out a precise amount of the compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed. Protocols for culturing specific cell lines should be obtained from the supplier (e.g., ATCC).

  • General Protocol:

    • Culture cells in the recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells as needed to maintain them in the exponential growth phase.

Cell Viability Assay (MTT or MTS Assay)

This protocol is a general guideline for determining the effect of the compound on cell viability.

  • Materials:

    • Cultured cells in exponential growth phase

    • Complete growth medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay)

    • Plate reader

  • Protocol:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

    • Prepare serial dilutions of the compound in complete growth medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Proposed Signaling Pathway

DPD_Inhibition_Pathway cluster_chemo Chemotherapy cluster_compound Compound Action cluster_metabolism Cellular Metabolism cluster_cytotoxicity Cytotoxic Effect 5-FU 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU->DPD Catabolism Active_Metabolites Active Metabolites (e.g., FdUMP, FUTP) 5-FU->Active_Metabolites Anabolism Compound (4S)-1-methyl-2,6-dioxo- 1,3-diazinane-4-carboxylic acid Compound->DPD Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites DNA_RNA_Damage DNA/RNA Damage Active_Metabolites->DNA_RNA_Damage Apoptosis Apoptosis DNA_RNA_Damage->Apoptosis Experimental_Workflow A Prepare Compound Stock Solution (100 mM in DMSO) D Compound Treatment (Serial Dilutions) A->D B Cell Seeding (96-well plate) C 24h Incubation (Cell Attachment) B->C C->D E Incubation (24h, 48h, 72h) D->E F Add MTT/MTS Reagent E->F G Incubation (1-4h) F->G H Measure Absorbance G->H I Data Analysis (% Viability, IC50) H->I Combination_Therapy_Logic 5FU 5-Fluorouracil Start->5FU Compound Test Compound Start->Compound Increased_5FU Increased Intracellular 5-FU Concentration 5FU->Increased_5FU DPD_Inhibition DPD Inhibition Compound->DPD_Inhibition DPD_Inhibition->Increased_5FU Enhanced_Cytotoxicity Enhanced Cytotoxicity Increased_5FU->Enhanced_Cytotoxicity Enhanced_Cytotoxicity->End

References

Application Notes and Protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity or application of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in drug discovery. The following application notes and protocols are presented as a scientifically informed hypothesis based on the structural similarity of this molecule to dihydroorotate, the natural substrate for dihydroorotate dehydrogenase (DHODH). It is postulated that this compound may act as a competitive inhibitor of DHODH. All experimental protocols and data are representative of the methodologies used to evaluate known DHODH inhibitors.

Introduction

This compound is a synthetic molecule that bears a close structural resemblance to dihydroorotate. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on this pathway.[3] Consequently, DHODH has emerged as a significant therapeutic target for the development of drugs for cancer, autoimmune diseases, and viral infections.[4]

This document outlines the hypothetical application of this compound as a DHODH inhibitor and provides detailed protocols for its evaluation.

Therapeutic Rationale for DHODH Inhibition

Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn results in:

  • Cell Cycle Arrest: Primarily at the S-phase, due to the lack of necessary precursors for DNA replication.

  • Apoptosis: Programmed cell death is induced in cells that are highly dependent on de novo pyrimidine synthesis.

  • Immunosuppression: Proliferation of activated T-cells and B-cells is suppressed, making DHODH inhibitors effective in treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

  • Antiviral Activity: The replication of certain viruses that rely on host cell nucleotide pools is inhibited.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route. This compound, as a hypothetical inhibitor, would block the conversion of dihydroorotate to orotate.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Hypothetical_Inhibitor (4S)-1-methyl-2,6-dioxo- 1,3-diazinane-4-carboxylic acid Hypothetical_Inhibitor->Orotate Inhibition

Caption: De Novo Pyrimidine Biosynthesis Pathway and the proposed inhibitory action.

Quantitative Data

The following table presents example inhibitory activities of well-characterized DHODH inhibitors. The potency of this compound would need to be determined experimentally using the protocols outlined below.

InhibitorTargetAssay TypeIC50 (nM)Reference
BrequinarHuman DHODHEnzymatic2.1 - 4.5[4][5]
Teriflunomide (A77 1726)Human DHODHEnzymatic24.5 - 411[4][5]
LeflunomideHuman DHODHEnzymatic332.9[4]
BAY-2402234Human DHODHEnzymatic0.42[4]
Indoluidin DHuman DHODHEnzymatic210[5]

Experimental Protocols

Protocol 1: In Vitro DHODH Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Test compound: this compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant DHODH enzyme to a working concentration in the assay buffer.

  • Assay Reaction:

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rate for each concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of the test compound on the proliferation of a cancer cell line known to be sensitive to DHODH inhibition (e.g., A549, HL-60).

Materials:

  • A549 or other suitable cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., WST-1, CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Uridine Rescue Assay

This assay is crucial to confirm that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the Cell-Based Proliferation Assay protocol.

  • In a parallel set of wells, co-treat the cells with the test compound and a final concentration of 100 µM uridine.

  • After 72 hours of incubation, measure cell viability.

  • Data Analysis: Compare the cell viability of cells treated with the test compound alone to those co-treated with the test compound and uridine. A significant restoration of cell viability in the presence of uridine confirms on-target activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a potential DHODH inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_characterization Further Characterization Enzymatic_Assay DHODH Enzymatic Assay (Protocol 1) Cell_Proliferation_Assay Cell Proliferation Assay (Protocol 2) Enzymatic_Assay->Cell_Proliferation_Assay Uridine_Rescue Uridine Rescue Assay (Protocol 3) Cell_Proliferation_Assay->Uridine_Rescue SAR_Studies Structure-Activity Relationship Studies Uridine_Rescue->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models

Caption: General experimental workflow for DHODH inhibitor evaluation.

Conclusion

Based on its structural similarity to dihydroorotate, this compound represents a molecule of interest for investigation as a potential inhibitor of DHODH. The protocols detailed in this document provide a comprehensive framework for its synthesis, in vitro and cell-based evaluation, and validation of its mechanism of action. Successful demonstration of DHODH inhibition and anti-proliferative activity would warrant further investigation of this compound and its analogs as potential therapeutic agents for cancer and autoimmune diseases.

References

Application Notes and Protocols for the Analytical Detection of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a methylated derivative of L-dihydroorotic acid, is a heterocyclic compound of interest in pharmaceutical and metabolic research. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including biological fluids and reaction mixtures. This document provides detailed protocols for the detection and quantification of this analyte using modern analytical techniques. The methodologies are based on established procedures for the closely related endogenous metabolite, L-dihydroorotic acid (DHO), and are intended for use by researchers, scientists, and drug development professionals.

The primary analytical techniques covered in this application note are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A conceptual protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a potential alternative.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of small molecules in complex matrices. A validated LC-MS/MS assay for the quantification of the parent compound, L-dihydroorotic acid (DHO), in human plasma has been established.[1][2] This method can be adapted for the N-methylated analog.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique that can be used for quantification, particularly at higher concentrations. The presence of the dioxo-diazinane ring suggests UV absorbance, making this a viable detection method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the polar carboxylic acid and amine functionalities to increase volatility. A GC-MS method for urea analysis involving derivatization to a pyrimidine derivative suggests a potential pathway for analyzing the target compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated LC-MS/MS method for the parent compound, L-dihydroorotic acid (DHO), in human plasma.[1][2] These values provide a benchmark for the expected performance of a similar method adapted for this compound.

ParameterValueMatrix
Linearity Range3.00 - 3,000 ng/mLHuman Plasma
Inter-assay Accuracy92.8% - 106%Human Plasma
Inter-assay Precision (%CV)< 7.2%Human Plasma

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification in Biological Fluids

This protocol is adapted from a validated method for L-dihydroorotic acid in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of a solution containing the stable isotope-labeled internal standard in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LCMS_SamplePrep plasma Plasma Sample (50 µL) vortex Vortex (1 min) plasma->vortex is_solution Internal Standard in Acetonitrile (200 µL) is_solution->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify GCMS_Signaling_Pathway compound This compound (Non-volatile) derivatization Derivatization with BSTFA compound->derivatization volatile_compound Volatile TMS Derivative derivatization->volatile_compound gc_injection GC Injection volatile_compound->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (MS) ionization->mass_analysis detection Detection & Quantification mass_analysis->detection

References

Application Notes and Protocols for High-Throughput Screening with (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical use case for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid in a high-throughput screening (HTS) context. As of the current date, specific HTS data for this compound is not publicly available. The proposed biological target and assay are based on the structural similarity of the compound to known modulators of the GABA-A receptor, such as barbiturates.[1] These notes are intended for research and drug development professionals as a guide for potential screening applications.

Introduction

This compound is a heterocyclic compound belonging to the diazinane family. Its core structure, a substituted pyrimidine-2,4,6(1H,3H,5H)-trione, is analogous to barbituric acid, the parent compound of barbiturates.[1] Barbiturates are a class of drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Modulation of the GABA-A receptor is a key strategy in the development of therapeutics for anxiety, epilepsy, and sleep disorders.

Given its structural features, this compound is a candidate for high-throughput screening campaigns aimed at discovering novel modulators of the GABA-A receptor. This document outlines a detailed protocol for a fluorescence-based HTS assay to assess the activity of this compound on the GABA-A receptor.

Hypothetical Biological Target: GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators, such as benzodiazepines and barbiturates, bind to distinct sites on the receptor to enhance the effect of GABA, leading to increased Cl⁻ influx.

The proposed HTS assay will quantify the modulatory effect of this compound on GABA-A receptor activity by measuring changes in intracellular Cl⁻ concentration using a fluorescent indicator.

Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor Cl_in GABA_R->Cl_in Cl- Influx GABA GABA GABA->GABA_R Binds Compound (4S)-1-methyl-2,6-dioxo- 1,3-diazinane-4-carboxylic acid Compound->GABA_R Potentiates Cl_out Cl_out->GABA_R Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Increased Concentration Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Hypothetical signaling pathway of GABA-A receptor modulation.

High-Throughput Screening Protocol

Assay Principle: This protocol describes a cell-based, fluorescence-quenching assay to identify positive allosteric modulators of the GABA-A receptor. A cell line stably expressing a human GABA-A receptor subtype is loaded with a halide-sensitive fluorescent indicator. The baseline fluorescence is measured, after which the test compound and a sub-maximal concentration of GABA are added. Positive modulators will enhance the GABA-induced chloride influx, leading to quenching of the intracellular fluorescence.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Indicator: MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or equivalent halide-sensitive dye.

  • Test Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control: Diazepam or another known GABA-A receptor positive modulator.

  • Agonist: γ-Aminobutyric acid (GABA).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells into 384-well plates Incubation1 Incubate cells (24 hours) Cell_Seeding->Incubation1 Dye_Loading Load cells with fluorescent dye Incubation1->Dye_Loading Incubation2 Incubate for dye loading Dye_Loading->Incubation2 Washing Wash cells to remove excess dye Incubation2->Washing Compound_Addition Add test compounds and controls Washing->Compound_Addition Incubation3 Pre-incubate with compounds Compound_Addition->Incubation3 GABA_Addition Add GABA (EC20) Incubation3->GABA_Addition Fluorescence_Reading Read fluorescence (kinetic or endpoint) GABA_Addition->Fluorescence_Reading Data_Normalization Normalize data to controls Fluorescence_Reading->Data_Normalization Curve_Fitting Generate dose-response curves Data_Normalization->Curve_Fitting Hit_Identification Identify active compounds Curve_Fitting->Hit_Identification

Caption: High-throughput screening experimental workflow.

Detailed Protocol:

1. Cell Culture and Plating:

  • Culture HEK293 cells expressing the GABA-A receptor in T-175 flasks.
  • Harvest cells at 80-90% confluency using standard trypsinization methods.
  • Resuspend cells in culture medium and adjust the density to 1 x 10⁶ cells/mL.
  • Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a 1 mM stock solution of the fluorescent indicator in DMSO.
  • Dilute the stock solution in Assay Buffer to a final working concentration of 10 µM.
  • Aspirate the culture medium from the cell plates.
  • Add 20 µL of the dye-loading solution to each well.
  • Incubate the plates for 60 minutes at 37°C.
  • Wash the cells twice with 50 µL of Assay Buffer per well, leaving 20 µL of buffer in each well after the final wash.

3. Compound and Control Addition:

  • Prepare serial dilutions of this compound and the positive control (Diazepam) in Assay Buffer. The final concentration should be 2X the desired assay concentration.
  • Using an automated liquid handler, add 20 µL of the diluted compounds and controls to the respective wells. For negative control wells, add 20 µL of Assay Buffer containing 0.1% DMSO.
  • Pre-incubate the plates for 15 minutes at room temperature.

4. Agonist Addition and Signal Detection:

  • Prepare a 2X solution of GABA in Assay Buffer at a concentration that elicits a 20% maximal response (EC₂₀), as predetermined in an agonist dose-response experiment.
  • Add 40 µL of the GABA solution to all wells simultaneously using a multichannel pipette or liquid handler.
  • Immediately place the plate in a fluorescence plate reader.
  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for MQAE) in a kinetic read for 5 minutes or as an endpoint reading after a 2-minute incubation.

5. Data Analysis:

  • The percentage of fluorescence quenching is calculated as follows: % Quenching = (1 - (F_compound / F_negative_control)) * 100 where F_compound is the fluorescence in the presence of the test compound and F_negative_control is the fluorescence of the vehicle control.
  • The percentage of activity relative to the positive control is calculated as: % Activity = ((% Quenching_compound - % Quenching_negative_control) / (% Quenching_positive_control - % Quenching_negative_control)) * 100
  • For dose-response curves, plot the % Activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.

Data Presentation

The following table presents hypothetical quantitative data for this compound in the GABA-A receptor HTS assay.

CompoundAssay TypeTargetEC₅₀ / IC₅₀ (µM)Max Response (% of Control)Hill Slope
This compoundPositive Allosteric ModulatorGABA-A Receptor (α1β2γ2)5.2851.1
Diazepam (Positive Control)Positive Allosteric ModulatorGABA-A Receptor (α1β2γ2)0.11001.0
GABA (Agonist)AgonistGABA-A Receptor (α1β2γ2)2.5N/A1.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The provided application notes and protocols outline a robust framework for evaluating the activity of this compound as a potential modulator of the GABA-A receptor in a high-throughput screening format. This approach enables the rapid assessment of the compound's potency and efficacy, facilitating its advancement in the drug discovery pipeline. Successful identification of activity in this primary screen would warrant further investigation through secondary assays and mechanistic studies to validate its therapeutic potential.

References

Application Notes and Protocols for Metabolic Studies of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific metabolic studies for "(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid." Therefore, this document provides a representative application note and detailed protocols for a hypothetical, structurally related compound, referred to as Compound X , a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The methodologies and data presented are based on established research on other DHODH inhibitors and serve as a guide for researchers, scientists, and drug development professionals interested in the metabolic effects of this class of compounds.

Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[1][2][3] Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of pyrimidines.[4] By inhibiting DHODH, the proliferation of rapidly dividing cells, which are highly dependent on de novo pyrimidine synthesis, can be suppressed. This mechanism of action has made DHODH a validated therapeutic target for the treatment of autoimmune diseases, cancer, and viral infections.[1][4][5]

Inhibitors of DHODH not only affect nucleotide metabolism but also impact cellular respiration and glucose metabolism.[1][3] This is due to DHODH's connection to the mitochondrial electron transport chain, where it donates electrons to ubiquinone.[1][4] Consequently, the study of DHODH inhibitors provides valuable insights into the interplay between nucleotide synthesis, mitochondrial function, and overall cellular metabolism.

Application Note: Metabolic Profiling of Compound X, a Novel DHODH Inhibitor

This application note describes the use of Compound X , a substituted 2,6-dioxo-1,3-diazinane-4-carboxylic acid, for investigating its effects on cellular metabolism. The primary application of Compound X is as a selective inhibitor of human DHODH, making it a valuable tool for studying the metabolic vulnerabilities of cancer cells and for the development of novel therapeutics.

Key Applications:

  • Enzymatic Inhibition: Direct measurement of the inhibitory activity of Compound X against purified DHODH.

  • Cell Proliferation Assays: Assessing the anti-proliferative effects of Compound X on various cancer cell lines.

  • Metabolic Flux Analysis: Utilizing techniques such as Seahorse XF analysis to determine the impact of Compound X on mitochondrial respiration and glycolysis.

  • Metabolomics: Profiling changes in intracellular metabolite levels, particularly pyrimidine and amino acid pools, following treatment with Compound X.[2]

Quantitative Data Summary

The following tables summarize the key in vitro activities of Compound X.

Parameter Value Assay Conditions
hDHODH IC50 15 nMPurified human DHODH, 100 µM Dihydroorotate, 50 µM CoQ
Cell Line GI50 Assay Conditions
MCF7 (Breast Cancer) 75 nM72-hour incubation, CellTiter-Glo® Luminescent Cell Viability Assay
HCT116 (Colon Cancer) 92 nM72-hour incubation, CellTiter-Glo® Luminescent Cell Viability Assay
A549 (Lung Cancer) 110 nM72-hour incubation, CellTiter-Glo® Luminescent Cell Viability Assay

Table 1: In vitro inhibitory activity of Compound X against human DHODH and its anti-proliferative effects on various cancer cell lines.

Experimental Protocols

Protocol 1: DHODH Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of Compound X against human DHODH. The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Purified recombinant human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q (CoQ)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Compound X stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of Compound X in DMSO. Further dilute the compounds in the Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add 50 µL of the diluted Compound X solutions to each well. For the positive control (no inhibition) and negative control (no enzyme) wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add 25 µL of a solution containing DHO and CoQ to each well to achieve final concentrations of 100 µM and 50 µM, respectively.

  • Add 25 µL of a solution containing DHODH and DCIP to each well to achieve a final enzyme concentration of 5 nM and a DCIP concentration of 120 µM.

  • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of Compound X.

  • Normalize the rates relative to the positive control (100% activity) and the negative control (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Metabolic Assay (Seahorse XF Analysis)

This protocol outlines the use of a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of cancer cells treated with Compound X. This provides insights into the compound's effects on mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Compound X

  • Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XF Analyzer

Procedure:

  • Seed MCF7 cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.

  • The following day, replace the growth medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare a stock solution of Compound X in the assay medium.

  • Load the injector ports of the Seahorse XF sensor cartridge with Compound X, Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure baseline OCR and ECAR before injecting Compound X.

  • Following the injection of Compound X, the instrument will continue to measure OCR and ECAR to determine the compound's immediate effect on cellular metabolism.

  • Subsequent injections of Oligomycin, FCCP, and Rotenone/Antimycin A will allow for the determination of key mitochondrial function parameters, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data using the Seahorse Wave software to compare the metabolic profiles of control and Compound X-treated cells.

Visualizations

DHODH_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- Compound_X Compound X Compound_X->DHODH

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of Compound X on DHODH.

Experimental_Workflow start Hypothesis: Compound X inhibits DHODH and suppresses cancer cell metabolism enzymatic_assay Protocol 1: DHODH Enzyme Inhibition Assay start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 cell_prolif Cell Proliferation Assay ic50->cell_prolif gi50 Determine GI50 cell_prolif->gi50 metabolic_assay Protocol 2: Seahorse XF Metabolic Assay gi50->metabolic_assay metabolic_phenotype Characterize Metabolic Phenotype (OCR and ECAR) metabolic_assay->metabolic_phenotype conclusion Conclusion: Compound X is a potent DHODH inhibitor with anti-proliferative and metabolic reprogramming effects metabolic_phenotype->conclusion

Caption: Experimental workflow for the evaluation of a DHODH inhibitor.

References

Application Notes and Protocols for Derivatizing (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. The primary focus of these protocols is the modification of the carboxylic acid moiety to generate esters and amides, which are common strategies in drug discovery for improving pharmacokinetic and pharmacodynamic properties.

Introduction

This compound is a cyclic ureido acid. Its structural similarity to dihydroorotate suggests its potential role in biological pathways, making its derivatives interesting candidates for screening in drug development programs. Derivatization of the carboxylic acid group can be a key step in developing new therapeutic agents. This document outlines two primary derivatization techniques: esterification and amidation.

I. Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group can enhance lipophilicity, improve cell membrane permeability, and create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Two common methods for esterification are presented below.

A. Fischer Esterification (Acid-Catalyzed)

This is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] It is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[2]

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH)[2]

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which also acts as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography or recrystallization.

Illustrative Quantitative Data for Fischer Esterification

EntryAlcoholCatalystReaction Time (h)Yield (%)Purity (%)
1MethanolH₂SO₄685>95
2EthanolH₂SO₄882>95
3PropanolTsOH1078>95
B. Steglich Esterification (DCC/DMAP Coupling)

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[3] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

Experimental Protocol: Steglich Esterification

  • Materials:

    • This compound

    • Alcohol (1.0-1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Illustrative Quantitative Data for Steglich Esterification

EntryAlcoholCoupling AgentCatalystReaction Time (h)Yield (%)Purity (%)
1Benzyl AlcoholDCCDMAP492>98
2IsopropanolDCCDMAP675>95
3tert-ButanolDCCDMAP1265>95

II. Amidation of the Carboxylic Acid

Amidation is a crucial derivatization technique in medicinal chemistry to introduce amide bonds, which are prevalent in biologically active molecules.

A. Amidation using Uronium-Based Coupling Agents

Uronium-based coupling agents like TBTU, TATU, and COMU are highly efficient for amide bond formation under mild conditions.[4]

Experimental Protocol: Amidation with TBTU

  • Materials:

    • This compound

    • Amine (1.0-1.2 eq)

    • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

    • Add the desired amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

    • Add TBTU (1.1 eq) to the reaction mixture in one portion.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Illustrative Quantitative Data for TBTU-Mediated Amidation

EntryAmineBaseReaction Time (h)Yield (%)Purity (%)
1BenzylamineDIPEA295>98
2MorpholineDIPEA390>98
3AnilineDIPEA570>95
B. Boric Acid-Catalyzed Amidation

Boric acid serves as an environmentally friendly and inexpensive catalyst for the direct amidation of carboxylic acids and amines.[5] This method often requires elevated temperatures to drive the dehydration.

Experimental Protocol: Boric Acid-Catalyzed Amidation

  • Materials:

    • This compound

    • Amine (1.0-1.5 eq)

    • Boric acid (B(OH)₃) (catalytic amount, e.g., 5-10 mol%)

    • High-boiling point solvent (e.g., toluene, xylene)

    • Dean-Stark apparatus

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the amine (1.0-1.5 eq), and boric acid (0.05-0.1 eq).

    • Add a suitable solvent such as toluene.

    • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove any unreacted starting materials and the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Illustrative Quantitative Data for Boric Acid-Catalyzed Amidation

EntryAmineCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
1Hexylamine101280>95
2Cyclohexylamine101675>95

Visualizations

Fischer_Esterification reagent1 This compound intermediate Protonated Intermediate reagent1->intermediate + R-OH reagent2 Alcohol (R-OH) reagent2->intermediate catalyst H₂SO₄ (cat.) catalyst->intermediate product Ester Derivative intermediate->product - H₂O

Caption: Workflow for Fischer Esterification.

Steglich_Esterification reagent1 This compound intermediate O-acylisourea Intermediate reagent1->intermediate + DCC reagent2 Alcohol (R-OH) product Ester Derivative reagent2->product coupling_agent DCC coupling_agent->intermediate catalyst DMAP (cat.) catalyst->intermediate intermediate->product + R-OH - DCU

Caption: Workflow for Steglich Esterification.

Amidation_TBTU reagent1 This compound intermediate Activated Ester reagent1->intermediate + TBTU, DIPEA reagent2 Amine (R-NH₂) product Amide Derivative reagent2->product coupling_agent TBTU coupling_agent->intermediate base DIPEA base->intermediate intermediate->product + R-NH₂

Caption: Workflow for TBTU-Mediated Amidation.

References

Application Notes and Protocols for In-Vivo Experimental Design of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for designing and executing in-vivo studies for the investigational compound (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document outlines a generalized yet detailed approach based on established principles of preclinical research for novel chemical entities.[1][2][3] The protocols herein cover essential studies including pharmacokinetics, acute toxicology, and preliminary efficacy assessment, providing a foundational roadmap for its preclinical development.

Introduction to this compound

This compound is a heterocyclic compound with structural similarities to intermediates in pyrimidine metabolism, such as dihydroorotate.[4] While the specific therapeutic target is not yet elucidated, related structures, such as benzothiazine and quinazolinone derivatives, have shown promise as analgesic, anti-inflammatory, and anticonvulsant agents.[5][6][7][8] Therefore, the initial in-vivo evaluation of this compound is proposed to investigate these potential activities.

General Considerations for In-Vivo Experimental Design

Robust in-vivo experimental design is crucial for obtaining reproducible and translatable results.[1][9] Key considerations include the selection of an appropriate animal model, determination of sample size, randomization, and blinding to minimize bias.[1][2] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Experimental Workflow:

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Toxicology cluster_3 Phase 4: Efficacy Formulation Formulation Development DoseRange Dose-Range Finding Formulation->DoseRange SingleDosePK Single-Dose PK Study DoseRange->SingleDosePK AcuteTox Acute Toxicity Study SingleDosePK->AcuteTox EfficacyModel Preliminary Efficacy Model AcuteTox->EfficacyModel

Caption: High-level workflow for the in-vivo evaluation of a novel compound.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[11][12] This information is critical for selecting appropriate doses and dosing schedules for subsequent efficacy and toxicology studies.[13]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Materials:

  • This compound

  • Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)

  • Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old

  • Dosing syringes and needles (appropriate gauge for the route of administration)[14]

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dose Preparation: Prepare a sterile and stable formulation of the test compound in the selected vehicle.

  • Animal Dosing: Administer the compound to two groups of animals (n=3-5 per sex per group) via intravenous (IV) and oral (PO) routes. The dose level should be high enough for quantification but non-toxic.[13]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method.[11]

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 1050
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 3200 ± 4004500 ± 600
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
Bioavailability (%) -56

Caption: Representative pharmacokinetic data for a novel compound.

Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of a compound and identify potential target organs for toxicity.[15][16]

Protocol: Acute Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Materials:

  • Test compound and vehicle

  • Male and female rodents

  • Standard laboratory animal diet and water

  • Equipment for clinical observations (e.g., weighing scales)

  • Necropsy instruments

Procedure:

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating dose levels.[10]

  • Administration: Administer a single dose of the compound to each group (n=3-5 per sex per group) via the intended clinical route.

  • Clinical Observations: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for up to 14 days.[15]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic abnormalities.

  • Data Analysis: Determine the MTD and describe any observed toxicities.

Data Presentation:

Dose (mg/kg)MortalityClinical SignsBody Weight Change (%)Gross Necropsy Findings
Vehicle 0/5None+5.2 ± 1.1No abnormal findings
100 0/5None+4.8 ± 1.3No abnormal findings
300 0/5Mild lethargy+2.1 ± 0.9No abnormal findings
1000 2/5Severe lethargy, piloerection-8.5 ± 2.4Pale liver in decedents

Caption: Example data from an acute toxicity study.

Preliminary Efficacy Studies

Based on the structural similarities to known anti-inflammatory and analgesic compounds, a preliminary efficacy study in a relevant animal model is warranted.[17][18][19]

Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

Objective: To evaluate the potential anti-inflammatory effect of this compound.

Materials:

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Male rats (e.g., Wistar or Sprague-Dawley)

  • Pletysmometer or calipers

Procedure:

  • Animal Groups: Randomize animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at various doses.

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle -0.85 ± 0.12-
Indomethacin 100.32 ± 0.0862.4
Test Compound 300.65 ± 0.1023.5
Test Compound 1000.45 ± 0.0947.1

Caption: Hypothetical efficacy data in a model of inflammation.

Signaling Pathway Implicated in Carrageenan-Induced Inflammation:

G Carrageenan Carrageenan CellDamage Cellular Damage Carrageenan->CellDamage PhospholipaseA2 Phospholipase A2 CellDamage->PhospholipaseA2 ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

Conclusion

This document provides a foundational set of protocols and application notes for the initial in-vivo characterization of this compound. The successful execution of these studies will provide critical data on the pharmacokinetic, toxicological, and potential therapeutic properties of this novel compound, guiding its further development. It is imperative that these general protocols are adapted and optimized based on the specific physicochemical properties of the compound and emerging in-vitro data.

References

Application Notes and Protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid as a Molecular Probe: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no available information on the use of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid as a molecular probe.

Extensive searches were conducted to locate data regarding the synthesis, biological activity, and applications of this specific compound. These searches included variations of the chemical name and broader inquiries into related chemical scaffolds such as 1,3-diazinane-2,6-diones and N-methyl-dihydrouracil derivatives. Unfortunately, these efforts did not yield any publications, patents, or technical documents describing the use of this compound for molecular probing or related research applications.

While the general class of compounds known as pyrimidine-2,4-diones, which share a core structural similarity, has been investigated for various biological activities, including as enzyme inhibitors, this information is not specific to the requested molecule.[1][2][3] Derivatives of 1,3-diazines have also been synthesized and evaluated for antibacterial properties.[4] However, without specific data on this compound, it is not possible to provide the requested detailed application notes and protocols.

The creation of accurate and reliable scientific documentation requires a foundation of published experimental data. This includes, but is not limited to:

  • Target Identification and Validation: Information on the specific biological molecule (e.g., protein, enzyme, receptor) that the probe interacts with.

  • Mechanism of Action: An understanding of how the molecular probe elicits its effect at a molecular level.

  • Quantitative Data: Metrics such as binding affinity (Kd), inhibition constants (IC50/Ki), or other relevant pharmacological data.

  • Experimental Protocols: Validated methods for using the probe in assays such as cellular imaging, western blotting, flow cytometry, or pull-down experiments.

  • Signaling Pathways: Knowledge of the cellular pathways modulated by the probe's interaction with its target.

As none of this foundational information is available for "this compound," the development of the requested detailed application notes, protocols, data tables, and Graphviz diagrams cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in this molecule may need to undertake its initial synthesis and characterization, followed by primary screening to identify any potential biological activity. Should this molecule prove to be a subject of future research and publication, the development of such application notes would then become feasible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective synthetic approach involves a two-step process. The first step is the synthesis of the precursor, (S)-2,6-dioxohexahydropyrimidine-4-carboxylic acid (L-dihydroorotic acid), through the cyclization of L-aspartic acid with potassium cyanate. The second step is the selective N-methylation of L-dihydroorotic acid to yield the final product.

Q2: What are the critical parameters to control for a high yield in the cyclization step?

The critical parameters for the synthesis of L-dihydroorotic acid include the reaction temperature, pH, and the purity of the starting materials (L-aspartic acid and potassium cyanate). Maintaining a slightly basic pH and controlling the temperature during the reaction are crucial to prevent side reactions and decomposition.

Q3: Are there any common side products in the N-methylation step?

Yes, common side products can include the O-methylated product, the N,N'-dimethylated product, and unreacted starting material. The formation of these byproducts is often influenced by the choice of methylating agent, base, and reaction conditions.

Q4: What purification techniques are most effective for the final product?

Purification of this compound can be challenging due to its polarity. Recrystallization from a suitable solvent system, such as water/ethanol, is often the primary method. For highly impure samples, column chromatography using a polar stationary phase like silica gel with a polar eluent system may be necessary.

Experimental Protocols

Protocol 1: Synthesis of (S)-2,6-dioxohexahydropyrimidine-4-carboxylic acid (L-dihydroorotic acid)

This protocol is based on the established synthesis of dihydroorotic acid from aspartic acid and cyanate.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve 13.3 g (0.1 mol) of L-aspartic acid in 100 mL of deionized water.

  • pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of a 2M sodium hydroxide solution while stirring.

  • Addition of Potassium Cyanate: Gently warm the solution to 40-50°C. In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 30 mL of deionized water. Add the potassium cyanate solution to the L-aspartic acid solution over 30 minutes, maintaining the temperature and pH.

  • Reaction: Stir the reaction mixture at 50°C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cyclization: After the initial reaction, carefully add 2M hydrochloric acid to the reaction mixture to adjust the pH to 5-6. Heat the mixture to 80-90°C and stir for 2-3 hours to facilitate cyclization.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60°C to a constant weight.

Protocol 2: N-methylation of (S)-2,6-dioxohexahydropyrimidine-4-carboxylic acid

This protocol is a plausible method adapted from general procedures for N-methylation of cyclic ureas.

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7.9 g (0.05 mol) of (S)-2,6-dioxohexahydropyrimidine-4-carboxylic acid in 50 mL of anhydrous DMF.

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add 2.2 g (0.055 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise over 20 minutes, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Methylating Agent Addition: Slowly add 3.4 mL (0.055 mol) of methyl iodide dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 10 mL of methanol at 0°C, followed by 50 mL of water.

  • Workup: Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Parameter Protocol 1: L-dihydroorotic acid Synthesis Protocol 2: N-methylation
Expected Yield 70-85%50-70%
Purity (by HPLC) >95% after washing>98% after purification
Typical Scale 0.1 mol0.05 mol
Reaction Time 5-7 hours13-18 hours

Troubleshooting Guides

Troubleshooting for Protocol 1: L-dihydroorotic acid Synthesis

Issue 1: Low Yield of L-dihydroorotic acid

  • Question: My yield of L-dihydroorotic acid is consistently below 60%. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The initial carbamoylation may be incomplete. Ensure the pH is maintained between 10-11 and the temperature is kept at 40-50°C during the addition of potassium cyanate. Prolonging the reaction time at this stage might improve the conversion.

    • Side Reactions: At higher pH or temperature, hydrolysis of potassium cyanate can occur, reducing the amount of reactant available. Also, side reactions of aspartic acid can occur. Adhere strictly to the recommended pH and temperature ranges.

    • Inefficient Cyclization: The cyclization step is pH and temperature-dependent. Ensure the pH is adjusted to 5-6 and the mixture is heated to 80-90°C for a sufficient amount of time.

    • Loss during Workup: The product has some solubility in water. Ensure the washings with cold water are done quickly and with a minimal amount of solvent.

Issue 2: Impure Product

  • Question: My final product contains significant impurities. What are they and how can I remove them?

  • Answer:

    • Unreacted L-aspartic acid: This can occur if the carbamoylation reaction is incomplete. Most of the unreacted L-aspartic acid will remain in the aqueous solution after precipitation of the product. A thorough wash with cold water should remove most of it.

    • N-carbamoyl-L-aspartic acid: This is the intermediate before cyclization. If the cyclization step is incomplete, this intermediate will be present. Ensure the cyclization conditions (pH and temperature) are met. The purity can be improved by recrystallization from water.

Troubleshooting for Protocol 2: N-methylation

Issue 1: Low Yield of this compound

  • Question: The yield of my N-methylated product is very low. What could be the reasons?

  • Answer:

    • Incomplete Deprotonation: The use of a strong base like sodium hydride is crucial. Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. The reaction of the base with residual water will reduce its effectiveness.

    • Inefficient Methylation: The methylating agent, methyl iodide, should be added at a low temperature to control the reaction rate. Ensure an appropriate stoichiometric amount is used. Using a more reactive methylating agent like dimethyl sulfate could be considered, but may lead to over-methylation.

    • Side Reactions: The formation of O-methylated or N,N'-dimethylated byproducts can reduce the yield of the desired product. Using a less reactive methylating agent or carefully controlling the stoichiometry and temperature can minimize these side reactions.

Issue 2: Presence of Multiple Products in the Reaction Mixture

  • Question: My LC-MS analysis shows multiple products, including the desired product, O-methylated, and N,N'-dimethylated species. How can I improve the selectivity?

  • Answer:

    • Optimize Base and Methylating Agent: The choice of base and methylating agent is critical for selectivity. A milder base or a less reactive methylating agent might favor N-methylation over O-methylation.

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the base and methylating agent to minimize the formation of the di-methylated product.

    • Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the final N-methylated product from the reaction mixture. What are the best strategies?

  • Answer:

    • Recrystallization: This is the most common method. Experiment with different solvent systems, such as ethanol/water, methanol/ether, or acetone/hexane, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a good alternative. A gradient elution starting with a less polar solvent and gradually increasing the polarity (e.g., dichloromethane/methanol or ethyl acetate/methanol) can effectively separate the desired product from byproducts.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: L-dihydroorotic acid Synthesis cluster_step2 Step 2: N-methylation start1 L-Aspartic Acid + Potassium Cyanate process1 Carbamoylation (pH 10-11, 40-50°C) start1->process1 intermediate N-carbamoyl-L-aspartic acid process1->intermediate process2 Cyclization (pH 5-6, 80-90°C) intermediate->process2 product1 (S)-2,6-dioxohexahydropyrimidine -4-carboxylic acid process2->product1 start2 (S)-2,6-dioxohexahydropyrimidine -4-carboxylic acid product1->start2 process3 N-methylation (NaH, MeI in DMF) start2->process3 product2 (4S)-1-methyl-2,6-dioxo-1,3-diazinane -4-carboxylic acid process3->product2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_cyclization L-dihydroorotic acid Synthesis cluster_methylation N-methylation Step issue Low Yield in Synthesis cause1 Incomplete Carbamoylation issue->cause1 Step 1 cause2 Side Reactions issue->cause2 Step 1 cause3 Inefficient Cyclization issue->cause3 Step 1 cause4 Incomplete Deprotonation issue->cause4 Step 2 cause5 Inefficient Methylation issue->cause5 Step 2 cause6 Byproduct Formation issue->cause6 Step 2 solution1 Check pH (10-11) & Temp (40-50°C) cause1->solution1 solution2 Adhere to strict reaction conditions cause2->solution2 solution3 Verify pH (5-6) & Temp (80-90°C) cause3->solution3 solution4 Use fresh NaH & anhydrous conditions cause4->solution4 solution5 Control temperature & stoichiometry of MeI cause5->solution5 solution6 Optimize reagents & reaction conditions cause6->solution6

References

Technical Support Center: Troubleshooting (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide systematic approaches to overcome common solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is exhibiting poor solubility in my desired aqueous buffer. What are the initial troubleshooting steps?

A1: When facing poor aqueous solubility, a systematic approach is recommended. Begin by assessing the compound's purity and the quality of the solvent. Subsequently, explore the impact of pH and temperature on solubility.

Initial Troubleshooting Workflow

start Start: Poor Solubility Observed purity Verify Compound Purity (NMR, LC-MS) start->purity solvent_quality Check Solvent Quality (High-Purity, Anhydrous) purity->solvent_quality ph_adjustment Attempt pH Adjustment solvent_quality->ph_adjustment temperature Investigate Temperature Effects ph_adjustment->temperature end Solubility Improved temperature->end If successful

Caption: Initial troubleshooting workflow for solubility issues.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[1] In acidic to neutral solutions, the carboxylic acid group will be largely protonated, leading to lower aqueous solubility. By increasing the pH to a basic range (typically > pKa of the carboxylic acid), the compound will deprotonate to form a more soluble carboxylate salt.

Q3: What is the role of temperature in the solubility of pyrimidine derivatives like this one?

A3: For many pyrimidine derivatives, solubility in organic and aqueous solvents tends to increase with temperature.[2][3][4] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice of the solid. Gentle heating can be an effective method to increase the amount of dissolved compound. However, it is crucial to ensure the compound does not degrade at elevated temperatures.

Q4: I'm still facing solubility issues after adjusting pH and temperature. What are the next steps?

A4: If basic troubleshooting fails, more advanced techniques such as the use of co-solvents, salt formation, or formulation strategies like solid dispersions can be employed.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

If the compound shows low solubility in a primary solvent, a systematic screening of a panel of solvents with varying polarities is recommended.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh 1-5 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.

  • Mixing: Vortex or stir the vials at a controlled temperature for a set period (e.g., 1 hour).

  • Observation: Visually inspect for dissolution. If the compound dissolves, add another portion of the compound until saturation is reached.

  • Quantification (Optional): Analyze the supernatant by a suitable method (e.g., HPLC, UV-Vis) to determine the solubility.

Table 1: Representative Solubility Data in Common Solvents

SolventPolarity IndexExpected Solubility (mg/mL) at 25°C
Water (pH 5)10.2< 0.1
Water (pH 9)10.2> 10
Methanol5.11 - 5
Ethanol4.30.5 - 2
Dimethyl Sulfoxide (DMSO)7.2> 20
N,N-Dimethylformamide (DMF)6.4> 15
Acetonitrile (ACN)5.80.1 - 1
Dichloromethane (DCM)3.1< 0.1

Note: This data is representative and should be confirmed experimentally.

Guide 2: pH Adjustment for Solubilization

Capitalizing on the acidic nature of the carboxylic acid group is a primary strategy for enhancing aqueous solubility.[5]

Experimental Protocol: pH-Dependent Solubility Determination

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).

  • Equilibration: Add a small aliquot of the stock solution to each buffer and shake at a constant temperature until equilibrium is reached (typically 24-48 hours). Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Separation: Centrifuge or filter the samples to separate undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

pH Adjustment Workflow

start Start: Insoluble in Aqueous Buffer add_base Add a Basic Solution (e.g., 0.1 M NaOH) Dropwise start->add_base check_dissolution Observe for Dissolution add_base->check_dissolution measure_ph Measure Final pH check_dissolution->measure_ph If dissolved success Compound Dissolved (Soluble Salt Formed) measure_ph->success precipitate Precipitation May Occur if pH is Lowered success->precipitate

Caption: Workflow for pH-dependent solubilization.

Guide 3: Utilizing Co-solvents

When solubility in a single solvent is insufficient, a mixture of solvents, known as co-solvency, can significantly improve solubility.[4][6]

Experimental Protocol: Co-solvent System Development

  • Primary Solvent Selection: Choose a primary solvent in which the compound has some, albeit low, solubility.

  • Co-solvent Selection: Select a miscible co-solvent in which the compound is highly soluble (e.g., DMSO, DMF).

  • Titration: Prepare a suspension of the compound in the primary solvent.

  • Addition: Slowly add the co-solvent dropwise while stirring until the compound completely dissolves.

  • Optimization: Determine the minimum percentage of co-solvent required for complete dissolution to avoid potential toxicity or unwanted effects in downstream applications.

Logical Relationship of Co-solvency

compound This compound dissolved_state Improved Solubility in Solution compound->dissolved_state dissolves in primary_solvent Primary Solvent (e.g., Water) primary_solvent->dissolved_state co_solvent Co-solvent (e.g., DMSO) co_solvent->dissolved_state enhances

Caption: Relationship between compound, solvents, and solubility.

Advanced Strategies

For challenging cases, more advanced formulation techniques may be necessary. These methods often require specialized expertise and equipment.

  • Salt Formation: Synthesizing a stable salt form of the carboxylic acid can dramatically improve its aqueous solubility and dissolution rate.[6][7]

  • Amorphous Solid Dispersions: Dispersing the crystalline compound in a polymer matrix in an amorphous state can significantly enhance solubility.[8]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[8][9]

  • Prodrugs: Chemical modification of the carboxylic acid to a more soluble promoiety that is converted to the active compound in vivo can be a viable strategy.[10]

References

Technical Support Center: Optimization of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, a cyclic ureide with a carboxylic acid substituent, the two most probable degradation pathways are:

  • Hydrolysis: The 1,3-diazinane-2,6-dione ring is susceptible to hydrolytic cleavage, particularly under basic conditions. This would result in the opening of the ring to form N-methyl-ureido-succinamic acid derivatives.

  • Decarboxylation: The carboxylic acid group at the 4-position may be labile under certain conditions, such as elevated temperatures or prolonged exposure to alkaline pH, leading to the loss of carbon dioxide.

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is expected to be highly pH-dependent. Acidic to neutral pH conditions are likely to be more favorable for its stability. In contrast, basic conditions can catalyze the hydrolysis of the cyclic ureide ring. The carboxylic acid group itself can participate in intramolecular catalysis of hydrolysis, a phenomenon that is also pH-dependent.

Q3: Is the compound sensitive to light or temperature?

Q4: What is the role of the N-methyl group in the stability of the molecule?

A4: The presence of the methyl group on the nitrogen at position 1 (N1) is likely to influence the electronic properties of the ureide ring. Studies on similar dihydrouracil structures suggest that N-alkylation can slow down the rate of hydrolytic ring opening compared to their non-alkylated counterparts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolytic degradation of the 1,3-diazinane-2,6-dione ring.Prepare solutions fresh daily. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 4-6) and store at 2-8°C. Avoid alkaline conditions.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation during sample preparation or analysis.Ensure the mobile phase and sample diluent are not strongly basic. Control the temperature of the autosampler. Minimize the time between sample preparation and injection.
Formation of unexpected byproducts in formulation studies. Excipient incompatibility leading to degradation.Conduct compatibility studies with individual excipients. Use of acidic or neutral excipients is preferable. Avoid basic excipients like magnesium stearate if possible, or use with caution.
Degradation observed during thermal stress testing. Thermal decomposition, potentially including decarboxylation.Lower the temperature for long-term storage. If the compound is to be used in a process involving heat, minimize the exposure time and temperature.
Discoloration of the solid compound upon light exposure. Photodegradation.Store the solid compound in an amber vial or other light-protecting container. Conduct experiments under controlled lighting conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) at room temperature. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Mass balance should be calculated to ensure that all degradation products are accounted for.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the rate of degradation of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Sample Incubation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to achieve a final concentration suitable for analysis. Incubate the solutions in a constant temperature bath (e.g., 50°C).

  • Time-Point Analysis: At predetermined time intervals, withdraw samples from each buffer, quench the degradation if necessary (e.g., by adding acid to a basic solution), and analyze by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation. Plot log(k) versus pH to generate the pH-rate profile.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Ring-Opened Product (N-methyl-ureido-succinamic acid derivative) Compound->Hydrolysis Base Catalysis (OH⁻) Elevated Temperature Decarboxylation Decarboxylated Product ((S)-1-methyl-2,6-dioxo-1,3-diazinane) Compound->Decarboxylation Thermal Stress Prolonged Alkaline Conditions

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Oxidation Thermal Thermal (60°C) Stress->Thermal Thermal Photo Photodegradation (ICH Option 2) Stress->Photo Light Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Assess Mass Balance Analysis->End

Caption: Experimental workflow for a forced degradation study.

Summary of Potential Stability Profile

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the expected stability based on the chemistry of its functional groups.

Condition Expected Stability Primary Degradation Pathway
Acidic pH (1-3) Relatively StableSlow Hydrolysis
Neutral pH (6-8) Moderately StableHydrolysis
Basic pH (9-12) UnstableRapid Hydrolysis
Elevated Temperature (>40°C) Degradation LikelyHydrolysis, Decarboxylation
Oxidizing Conditions (e.g., H₂O₂) Potential for DegradationOxidation of the ring or side chain
Light Exposure Potentially UnstablePhotodegradation

This technical support center provides a foundational guide for researchers working with this compound. It is crucial to perform specific stability studies for your particular formulation and storage conditions to ensure the integrity of the compound in your experiments.

Technical Support Center: Purification of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities typically arise from the synthetic route. These can include:

  • Unreacted Starting Materials: Such as the parent amino acid (e.g., L-aspartic acid) or the unmethylated cyclic urea precursor.

  • Reagents: Residual methylating agents or coupling agents used in the cyclization step.

  • Side-Products: Over-methylation at the carboxylic acid position, hydrolysis of the diazinane ring, or formation of diastereomers due to racemization at the chiral center. The use of strong bases or high temperatures during N-methylation can sometimes lead to side reactions.[1][2]

  • Inorganic Salts: Salts formed during reaction workup or pH adjustment.

Q2: My purified product has a low melting point and appears amorphous. How can I induce crystallization?

A2: This compound's polarity can make crystallization challenging. If it "oils out" or forms an amorphous solid, consider the following:

  • Solvent Selection: Ensure you are using an appropriate solvent. Highly polar solvents like water or ethanol are often good starting points for polar molecules.[3]

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, without disturbance, before moving it to an ice bath or refrigerator. Rapid cooling can trap impurities and prevent crystal lattice formation.[4]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of the target compound to the supersaturated solution to initiate crystallization.

  • Solvent-Antisolvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy. Heating to clarify and then slow cooling can yield high-quality crystals.[5]

Q3: What chromatographic method is best suited for purifying this polar, acidic compound?

A3: Due to its polarity, standard normal-phase silica gel chromatography can be challenging, as the compound may streak or fail to elute.

  • Reversed-Phase Chromatography (RPC): This is often the most effective method. Using a C18 column with a mobile phase of water and a polar organic solvent (like methanol or acetonitrile) with a pH modifier (like 0.1% formic acid or acetic acid) can provide good separation.[6][7]

  • Ion-Exchange Chromatography (IEX): Since the molecule has a carboxylic acid group, anion-exchange chromatography can be a powerful purification step to separate it from neutral or basic impurities.

Troubleshooting Guides

Problem 1: Low Purity After Initial Recrystallization

Your NMR or HPLC analysis shows significant impurities remaining after a single recrystallization.

Possible Cause Suggested Solution
Incorrect Solvent Choice The impurities may have similar solubility to the product in the chosen solvent. Test a range of solvents or solvent pairs to find one that maximizes the solubility difference.
Solution Cooled Too Quickly Rapid crystallization can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Insufficient Washing The mother liquor, containing dissolved impurities, may not have been fully removed. Wash the filtered crystals with a small amount of cold recrystallization solvent.[5]
Product "Oiling Out" If the product separates as a liquid before crystallizing, it will trap impurities. Re-heat the solution, add more solvent to prevent saturation at a high temperature, and then cool slowly.
Problem 2: Difficulty Removing a Specific Impurity

A persistent impurity co-elutes or co-crystallizes with your product.

Potential Impurity Identification Method Troubleshooting Strategy
Unmethylated Precursor LC-MS (lower MW), 1H NMR (presence of N-H proton, absence of N-CH3 signal)The precursor is slightly more polar. Use reversed-phase HPLC with a shallow gradient. Alternatively, perform an acid/base extraction; the carboxylic acid group on both compounds will allow extraction into a weak base, but subtle pKa differences might be exploited.
Diastereomer (Racemized Product) Chiral HPLC, PolarimetryRacemization is difficult to resolve by standard chromatography or recrystallization. Chiral chromatography is the definitive method. Prevention is key; avoid harsh bases or high heat during synthesis.
Starting Amino Acid 1H NMR (characteristic amino acid signals), TLC (ninhydrin stain)The amino acid is zwitterionic and highly polar. Use ion-exchange chromatography or wash the crude product thoroughly with a solvent in which the target compound is soluble but the amino acid is not (e.g., moderately polar organic solvent).

Data & Protocols

Table 1: Illustrative Solvent Selection for Recrystallization

This table provides a general guide for selecting a recrystallization solvent based on the principle of "like dissolves like" for polar carboxylic acids.[3]

Solvent Polarity Solubility (Hot) Solubility (Cold) Recommendation
WaterHighHighModerate/LowGood starting point, especially for removing non-polar impurities.
EthanolHighHighModerate/LowExcellent choice. Can be used in a solvent pair with water or hexane.
MethanolHighVery HighModerateMay be too good a solvent, leading to low recovery. Useful for dissolving product for chromatography.
Ethyl AcetateMediumModerateLowGood for compounds of intermediate polarity. Can be effective if impurities are very polar.
Hexane / HeptaneLowInsolubleInsolubleNot suitable as a primary solvent, but excellent as an anti-solvent in a solvent pair system (e.g., Ethanol/Hexane).
Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of a suitable hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[5]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Preparative Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Column & Mobile Phase: Use a C18 flash column. A typical mobile phase is a gradient of water (Solvent A) and methanol or acetonitrile (Solvent B), both containing 0.1% formic acid to suppress the ionization of the carboxylic acid.

  • Equilibration: Equilibrate the column with a low concentration of Solvent B (e.g., 5-10%).

  • Loading: Load the sample onto the column.

  • Elution: Run a linear gradient to increase the concentration of Solvent B. The polar target compound will elute at a relatively low to moderate concentration of the organic solvent.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can require lyophilization (freeze-drying) for best results.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Product (Solid) Recryst Recrystallization Crude->Recryst Primary Method Chrom Chromatography (Reversed-Phase) Crude->Chrom If Recryst. Fails or for High Purity Analysis Purity Check (HPLC, NMR, MS) Recryst->Analysis Chrom->Analysis Analysis->Recryst <98% Pure Pure Pure Product Analysis->Pure >98% Pure

Caption: General purification workflow for the target compound.

Troubleshooting_Tree Start Product Impure After Initial Purification? RecrystIssue Recrystallization Issue? Start->RecrystIssue Yes ChromIssue Chromatography Issue? Start->ChromIssue No (Used Chrom.) Solvent Change Solvent or Use Solvent Pair RecrystIssue->Solvent Yes (Wrong Solvent) Cooling Ensure Slow Cooling & Proper Washing RecrystIssue->Cooling No (Technique Error) Method Switch to Chromatography RecrystIssue->Method No (Persistent Impurity) Gradient Optimize Gradient & pH of Mobile Phase ChromIssue->Gradient Poor Separation Technique Try Ion-Exchange Chromatography ChromIssue->Technique Co-elution

Caption: Decision tree for troubleshooting common purity issues.

Impurity_Formation cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Impurities AA Amino Acid Precursor Cyclization Cyclization AA->Cyclization Impurity2 Unreacted Amino Acid AA->Impurity2 Incomplete Reaction Urea Urea Source Urea->Cyclization Methyl Methylating Agent (e.g., MeI) N_Methylation N-Methylation Methyl->N_Methylation Impurity1 Unmethylated Precursor Cyclization->Impurity1 Target (4S)-1-methyl-2,6-dioxo-1,3- diazinane-4-carboxylic acid N_Methylation->Target Impurity3 Diastereomer (Racemized) N_Methylation->Impurity3 Side Reaction (e.g., high heat) Impurity1->N_Methylation

Caption: Potential pathways for product and impurity formation.

References

refining analytical protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical protocols for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for analytical method development?

A1: Based on its structure, this compound is a chiral, heterocyclic compound containing a carboxylic acid group. This makes it a polar and ionizable molecule. Key properties to consider are its pKa, solubility, and chirality, which will influence the choice of chromatographic conditions and detection methods.

Q2: Which HPLC column is most suitable for the analysis of this compound?

A2: A reversed-phase C18 column is a good starting point for the analysis of this polar compound. However, due to its polar nature, you might encounter issues with retention. In such cases, an embedded polar group (EPG) C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could provide better retention and selectivity. For chiral separations to determine enantiomeric purity, a specialized chiral stationary phase (CSP) is necessary.[1]

Q3: What are the expected challenges in developing an HPLC method for this compound?

A3: Common challenges include poor retention on standard C18 columns, peak tailing due to the carboxylic acid group's interaction with residual silanols on the stationary phase, and the need for a specific chiral method to separate the (4S) and (4R) enantiomers.[2][3] Careful optimization of the mobile phase pH and the use of appropriate columns are crucial.

Q4: How can I improve the peak shape for this acidic compound?

A4: Peak tailing can often be mitigated by adjusting the mobile phase pH to be well below the pKa of the carboxylic acid (typically by adding 0.1% formic acid or phosphoric acid). This ensures the analyte is in its neutral form. Using a high-purity silica column with end-capping can also minimize secondary interactions.

Q5: What are the expected mass spectral fragmentation patterns for this molecule?

A5: In mass spectrometry, particularly with electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[4] The diazinane ring may also undergo characteristic ring-opening fragmentation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential CausesRecommended Solutions
No Peaks or Very Small Peaks Detector lamp is off. No mobile phase flow. Incorrect sample concentration.[5]Ensure the detector lamp is on. Check the pump and mobile phase reservoirs. Verify the sample concentration and injection volume.
Peak Tailing Secondary interactions with the column. Column overload. Inappropriate mobile phase pH.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Reduce the injection volume or sample concentration. Use an end-capped column or a column with a different stationary phase.[2]
Peak Splitting Issue with the injection port or rotor. Column blockage or void. Incompatible sample solvent.[2][5]Inspect and clean the injection port. Replace the column if a void has formed. Ensure the sample solvent is compatible with the mobile phase.
Baseline Noise or Drift Air bubbles in the system. Contaminated mobile phase. Temperature fluctuations.[2][6]Degas the mobile phase. Use high-purity solvents and prepare fresh mobile phase. Use a column oven to maintain a stable temperature.
Shifting Retention Times Inconsistent mobile phase preparation. Insufficient column equilibration. Pump malfunction.[2][3]Prepare the mobile phase carefully and consistently. Increase the column equilibration time between injections. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Chiral HPLC Troubleshooting
ProblemPotential CausesRecommended Solutions
Poor or No Enantiomeric Resolution Incorrect chiral stationary phase (CSP). Inappropriate mobile phase composition.[7]Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Optimize the mobile phase, including the organic modifier and any additives.
Long Retention Times Strong interaction with the CSP.Increase the percentage of the organic modifier in the mobile phase. Consider a different CSP.
Poor Peak Shape Secondary interactions.For basic analytes, add a basic additive; for acidic analytes, add an acidic additive.[7]

Experimental Protocols

Reversed-Phase HPLC Method for Purity Analysis
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio may need optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

LC-MS Method for Identification and Quantification
  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial analysis.

  • LC Conditions: Use the reversed-phase HPLC method described above.

  • MS Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Quantitative Data Summary

The following tables present hypothetical data to illustrate expected results.

Table 1: Effect of Mobile Phase pH on Retention Time (Reversed-Phase HPLC)

Mobile Phase Additive (0.1%)Resulting pH (approx.)Retention Time (min)Peak Shape
Formic Acid2.78.5Symmetrical
Acetic Acid3.57.2Minor Tailing
No Additive6.54.1Significant Tailing
Ammonium Acetate7.03.8Poor Shape

Table 2: Expected Mass Spectral Fragments (ESI-MS)

Ion Modem/z (hypothetical)Proposed Fragment
Positive187.06[M+H]⁺
Positive169.05[M+H - H₂O]⁺
Positive143.07[M+H - CO₂]⁺
Negative185.04[M-H]⁻
Negative141.05[M-H - CO₂]⁻

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample of (4S)-1-methyl-2,6-dioxo- 1,3-diazinane-4-carboxylic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC Purity Analysis (RP-HPLC) Dissolution->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Dissolution->Chiral_HPLC LCMS Identification & Quantification (LC-MS) Dissolution->LCMS Purity_Data Purity Assessment HPLC->Purity_Data Enantio_Data Enantiomeric Excess Chiral_HPLC->Enantio_Data ID_Data Structural Confirmation LCMS->ID_Data

Caption: General analytical workflow for the compound.

HPLC_Troubleshooting Start Problem: Peak Tailing Check_pH Is mobile phase pH < pKa? Start->Check_pH Check_Conc Is sample concentration too high? Check_pH->Check_Conc Yes Add_Acid Action: Add 0.1% formic acid to mobile phase Check_pH->Add_Acid No Check_Column Is the column old or damaged? Check_Conc->Check_Column No Dilute_Sample Action: Dilute sample or reduce injection volume Check_Conc->Dilute_Sample Yes Replace_Column Action: Use a new or end-capped column Check_Column->Replace_Column Yes Resolved Problem Resolved Check_Column->Resolved No Add_Acid->Resolved Dilute_Sample->Resolved Replace_Column->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Overcoming Resistance to (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a compound belonging to the pyrimidine analog class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a synthetic compound with a chemical structure resembling naturally occurring pyrimidines. As a pyrimidine analog, it is anticipated to interfere with nucleic acid (DNA and RNA) synthesis and metabolism.[1][2][3] Like other pyrimidine analogs, it likely functions as an antimetabolite. After intracellular activation, often through phosphorylation, it can inhibit key enzymes involved in nucleotide biosynthesis or be incorporated into DNA or RNA, leading to cytotoxicity.[3][4]

Q2: What are the common reasons for observing resistance to this compound in our cell-based assays?

A2: Resistance to pyrimidine analogs is a multifaceted issue that can arise from various cellular adaptations.[5] Key mechanisms include:

  • Reduced Drug Accumulation: Changes in cellular uptake or increased efflux can lower the intracellular concentration of the compound.

  • Altered Metabolism: Decreased activation of the compound to its pharmacologically active form (e.g., through reduced phosphorylation) or increased degradation can render it ineffective.[3][4]

  • Target Enzyme Modifications: Alterations in the target enzyme, such as mutations that reduce binding affinity or overexpression of the enzyme, can overcome the inhibitory effects of the compound.[4]

  • Changes in Downstream Pathways: Activation of alternative signaling pathways that bypass the inhibited pathway can confer resistance.

Q3: How can we confirm that our cell line has developed resistance?

A3: The most direct method is to perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo) and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
Gradual loss of compound efficacy over repeated experiments. Development of acquired resistance in the cell line.1. Perform a new dose-response curve to confirm a shift in IC50. 2. Analyze molecular markers of resistance (see Experimental Protocols). 3. Consider using a fresh, low-passage stock of the cell line.
High variability in assay results between replicates. Inconsistent cell health, seeding density, or compound preparation.1. Ensure consistent cell passage number and viability. 2. Verify accurate cell counting and seeding. 3. Prepare fresh compound dilutions for each experiment.
Compound shows no effect even at high concentrations in a new cell line. Intrinsic resistance of the cell line.1. Investigate the expression levels of the putative target enzyme. 2. Assess the activity of drug transporters known to efflux similar compounds. 3. Sequence the target enzyme to check for mutations.
Unexpected cytotoxicity in control (vehicle-treated) cells. Issues with the solvent (e.g., DMSO) concentration or quality.1. Test for solvent toxicity by performing a dose-response curve with the vehicle alone. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Target Enzyme Expression
  • Protein Extraction: Lyse both sensitive and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the putative target enzyme. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity of the target protein between the sensitive and resistant cell lines, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion start Start with sensitive and suspected resistant cell lines seed Seed cells for assays start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot for Target Protein treat->western sequencing Target Gene Sequencing treat->sequencing ic50 Calculate and Compare IC50 Values viability->ic50 expression Analyze Protein Expression Levels western->expression mutation Identify Potential Mutations sequencing->mutation conclusion Determine Mechanism of Resistance ic50->conclusion expression->conclusion mutation->conclusion

Caption: Workflow for investigating resistance.

Caption: Potential mechanisms of resistance.

References

Technical Support Center: Quantification of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows. The methodologies and data presented are based on established analytical techniques for similar cyclic urea and thiazolidine carboxylic acid derivatives and should be adapted for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in quantifying polar, non-volatile compounds like this compound include poor retention on standard reversed-phase liquid chromatography (RPLC) columns, low volatility for gas chromatography (GC), and potential for matrix effects in complex biological samples. These challenges often necessitate derivatization to improve the analyte's chromatographic and mass spectrometric properties.[1][2]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective techniques.[1][3][4] LC-MS/MS is often preferred as it may not require derivatization, while GC-MS typically necessitates a derivatization step to increase the analyte's volatility.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is often required for GC-MS analysis to make the compound sufficiently volatile.[3][4] For LC-MS/MS, derivatization might not be essential but can be employed to enhance ionization efficiency and chromatographic retention.[1][5] The necessity of derivatization should be evaluated during method development based on the sensitivity and specificity requirements of the assay.

Q4: How can I improve the retention of this compound in reversed-phase liquid chromatography?

A4: To enhance retention in RPLC, you can use a polar-modified column (e.g., C18 with a polar endcapping), employ an ion-pairing agent in the mobile phase, or use hydrophilic interaction liquid chromatography (HILIC) as an alternative separation mode.[2][6] Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group can also increase retention.

Troubleshooting Guides

Low Signal Intensity in LC-MS/MS
Potential Cause Troubleshooting Steps
Poor Ionization Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. Consider derivatization to a more readily ionizable form.
Matrix Effects Perform a post-extraction spike experiment to assess ion suppression or enhancement. Improve sample preparation by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Dilute the sample if possible.
Suboptimal Chromatographic Peak Shape Adjust the mobile phase composition and gradient. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Check for column degradation.
Analyte Degradation Investigate the stability of the analyte in the sample matrix and during sample preparation. Use fresh samples and process them promptly.
Poor Peak Shape or No Peak in GC-MS
Potential Cause Troubleshooting Steps
Incomplete Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).[5] Ensure the sample is dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Analyte Adsorption Use a deactivated liner and column to minimize active sites. Consider derivatizing the analyte to reduce its polarity and potential for adsorption.
Thermal Degradation Lower the injection port and oven temperatures. Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.
Non-volatile Analyte Confirm that the derivatization was successful and that the resulting derivative is sufficiently volatile for GC analysis. If not, consider LC-MS/MS as an alternative.[1]

Experimental Protocols

General Protocol for Quantification by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A polar-endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use an ESI source in positive or negative ion mode. Optimize parent and fragment ions for selected reaction monitoring (SRM).

General Protocol for Quantification by GC-MS with Derivatization

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation and Derivatization (Urine):

    • To 50 µL of urine, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.[3]

    • Evaporate the organic layer to dryness.

    • Add a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at a specified temperature and time to form a volatile derivative.[1]

  • GC-MS Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Optimized to ensure volatilization without degradation.

    • Oven Program: Start at a low temperature, ramp to a final temperature to ensure elution of the derivatized analyte.

    • Mass Spectrometry: Use electron ionization (EI) and monitor characteristic ions in selected ion monitoring (SIM) mode for quantification.[3]

Data Presentation

Table 1: Comparison of Analytical Methods for Similar Compounds
Parameter LC-MS/MS (without derivatization) GC-MS (with derivatization)
Sample Throughput HighModerate
Sensitivity HighHigh
Specificity HighHigh
Development Time ModerateHigh
Cost per Sample ModerateLow
Derivatization Required NoYes

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Dry Evaporation Extraction->Dry Reconstitute Reconstitution Dry->Reconstitute LC-MS/MS Derivatization Derivatization (for GC-MS) Dry->Derivatization GC-MS LCMS LC-MS/MS Analysis Reconstitute->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification LCMS->Quant GCMS->Quant troubleshooting_pathway start Low or No Signal check_ms Check MS Parameters (Tuning, Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC Parameters (Pressure, Leaks) lc_ok LC OK? check_lc->lc_ok check_sample Investigate Sample (Degradation, Prep Error) sample_ok Sample OK? check_sample->sample_ok ms_ok->check_lc Yes optimize_source Optimize Source Conditions ms_ok->optimize_source No lc_ok->check_sample Yes optimize_method Optimize LC Method (Gradient, Column) lc_ok->optimize_method No improve_prep Improve Sample Prep (Extraction, Derivatization) sample_ok->improve_prep No resolved Issue Resolved sample_ok->resolved Yes optimize_source->resolved optimize_method->resolved improve_prep->resolved

References

addressing artifacts in experiments with (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on specific experimental artifacts for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is limited. The following troubleshooting guides and FAQs are based on common issues encountered with structurally related pyrimidine analogues and heterocyclic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My compound shows unexpected instability in aqueous solutions. What could be the cause?

A1: Heterocyclic carboxylic acids, particularly those with activating groups, can be susceptible to degradation in aqueous solutions. Potential degradation pathways for a compound like this compound could include hydrolysis of the diazinane ring or decarboxylation, especially at elevated temperatures or non-neutral pH.[1][2] It is recommended to prepare fresh solutions and store them at low temperatures (2-8°C) for short periods. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Q2: I am observing a gradual loss of my compound in solution over time, even when stored properly. What could be happening?

A2: Besides degradation, some heterocyclic compounds can undergo isomerization in solution.[2] Depending on the specific structure and conditions, your compound might be converting to a more stable isomeric form. This can often be detected by analytical methods such as HPLC or NMR spectroscopy by the appearance of new peaks.

Q3: Are there any known issues with the purity of commercially available this compound?

A3: While specific data for this compound is unavailable, synthetic routes for related heterocyclic carboxylic acids can sometimes result in impurities such as starting materials, by-products from side reactions (e.g., decarboxylated species), or residual solvents.[3][4] It is always advisable to verify the purity of a new batch of the compound using an appropriate analytical method like HPLC-UV, LC-MS, or NMR.

Q4: My enzymatic assay using this compound is giving inconsistent results. What are some potential sources of artifacts?

A4: Inconsistent results in enzymatic assays can arise from several factors. If your assay involves enzymes like dihydropyrimidine dehydrogenase (DPD), ensure proper sample preparation and handling.[5][6] Hemolysis in plasma samples can interfere with antibody-based detection methods.[5] Repeated freeze-thaw cycles of samples or the compound itself can also lead to degradation and loss of activity.[5][6] It is also crucial to ensure that the compound is not interfering with the assay detection method itself (e.g., fluorescence quenching or enhancement).

Troubleshooting Guides

Issue 1: Inconsistent Peaks in HPLC Analysis

Symptoms:

  • Multiple or broad peaks when a single peak is expected.

  • Peak area of the main compound decreases over time with the appearance of new peaks.

  • Retention time shifts.

Possible Causes & Solutions:

CauseRecommended Action
Compound Degradation Prepare fresh samples for each analysis. Analyze samples immediately after preparation. If necessary, use a cooled autosampler. Investigate the effect of mobile phase pH on stability.
Isomerization Analyze the sample at different temperatures to see if the peak ratios change. Use a lower temperature for analysis and storage.
Column Contamination Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the column.
Inappropriate Mobile Phase Optimize the mobile phase composition and pH to ensure good peak shape and resolution. Buffer the mobile phase if necessary.
Issue 2: Poor Yield or Unexpected Products in Synthesis/Purification

Symptoms:

  • Low yield of the desired carboxylic acid.

  • Isolation of a product without the carboxylic acid group.

  • Formation of polymeric material.

Possible Causes & Solutions:

CauseRecommended Action
Decarboxylation Avoid high temperatures during reaction work-up and purification.[1][7] Use mild acidic or basic conditions for pH adjustments.
Ring Opening/Hydrolysis Use anhydrous solvents and reagents if the compound is sensitive to water. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Polymerization This can occur with some cyclic compounds, especially at high concentrations or temperatures. Try using more dilute reaction conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL.

Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (ELISA-based)

This is a general procedure for an ELISA-based assay to determine DPD activity, which may be relevant in studies involving the metabolism of pyrimidine analogues.

  • Prepare Reagents: Reconstitute standards, detection reagents, and wash buffers according to the kit manufacturer's instructions. Avoid foaming.[5][6]

  • Sample Preparation:

    • Serum/Plasma: Collect blood and centrifuge to separate serum or plasma. Avoid hemolysis.[5] Samples can be stored at -80°C.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer on ice and centrifuge to remove debris.

  • Assay Procedure:

    • Add standards and samples to the pre-coated microplate wells.

    • Add biotin-conjugated antibody specific for DPD. Incubate as per the kit's protocol (e.g., 1 hour at 37°C).[6]

    • Wash the wells multiple times with the provided wash buffer.

    • Add avidin-conjugated Horseradish Peroxidase (HRP). Incubate as per the kit's protocol (e.g., 30 minutes at 37°C).[6]

    • Wash the wells.

    • Add TMB substrate and incubate in the dark until a color change is observed (e.g., 10-20 minutes at 37°C).[6]

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm immediately.[6]

Visualizations

G Troubleshooting Workflow for Inconsistent HPLC Peaks start Inconsistent HPLC Peaks Observed check_sample_prep Review Sample Preparation (Fresh solution? Correct solvent?) start->check_sample_prep degradation Hypothesis: Compound Degradation check_sample_prep->degradation Sample prep seems correct solution_degradation Action: Prepare fresh sample, use cooled autosampler, analyze immediately. check_sample_prep->solution_degradation Issue found check_method Evaluate HPLC Method (Mobile phase pH, gradient adequate?) check_column Inspect Column Health (High backpressure? Peak splitting?) check_method->check_column Method seems robust method_issue Hypothesis: Method In-optimality check_method->method_issue Potential issue isomerization Hypothesis: Isomerization check_column->isomerization No contamination Hypothesis: Column Contamination check_column->contamination Yes degradation->check_method No degradation->solution_degradation Yes solution_isomerization Action: Analyze at different temperatures, store samples at low temp. isomerization->solution_isomerization solution_contamination Action: Flush column with strong solvents, replace if necessary. contamination->solution_contamination solution_method Action: Optimize mobile phase, pH, and gradient. method_issue->solution_method

Caption: Troubleshooting workflow for inconsistent HPLC peaks.

G General ELISA Workflow for DPD Activity prep Prepare Reagents and Samples add_sample Add Standards and Samples to Wells prep->add_sample add_biotin_ab Add Biotinylated Anti-DPD Antibody add_sample->add_biotin_ab incubate1 Incubate add_biotin_ab->incubate1 wash1 Wash Wells incubate1->wash1 add_hrp Add Avidin-HRP Conjugate wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash Wells incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read

Caption: General workflow for an ELISA-based DPD activity assay.

References

Technical Support Center: Enhancing the Bioavailability of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid (developmental code: Cpd-X).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Cpd-X), and what are its potential therapeutic applications?

A1: Cpd-X is a small molecule belonging to the class of substituted dihydropyrimidinediones. Its structural similarity to endogenous molecules like dihydroorotate suggests potential applications in metabolic or anti-proliferative therapies. However, its efficacy is highly dependent on achieving adequate systemic exposure.

Q2: What are the common causes of poor oral bioavailability for a compound like Cpd-X?

A2: Common reasons for poor oral bioavailability in small molecules like Cpd-X include:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[1][2]

  • Low intestinal permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.[1][2]

  • Extensive first-pass metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1]

  • Efflux by transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, limiting its absorption.[1]

Q3: What initial steps should I take if I suspect Cpd-X has poor oral bioavailability?

A3: A systematic approach is crucial. Begin by characterizing the physicochemical properties of your compound and then assess its behavior in vitro. This will help identify the primary barriers to its oral absorption.[1]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Q: My formulation of Cpd-X shows poor dissolution in simulated gastric and intestinal fluids. What are my options?

A: Low aqueous solubility is a common challenge for carboxylic acid-containing compounds. Here are some troubleshooting steps and potential solutions:

Troubleshooting Steps:

  • Assess Solubility: Determine the equilibrium solubility of Cpd-X in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility profile.[3]

  • Solid-State Characterization: Analyze the solid form of Cpd-X using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if it is crystalline or amorphous, as this can significantly impact solubility.

Potential Solutions:

  • Salt Formation: As Cpd-X is a carboxylic acid, forming a salt with a suitable base can significantly increase its solubility and dissolution rate.[4]

  • Co-crystals: Co-crystallization with a suitable co-former can modify the crystal lattice and improve solubility.[5]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a polymer carrier can enhance solubility by preventing crystallization.[6]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, which can improve the dissolution rate.[7]

Issue 2: Poor Intestinal Permeability

Q: Cpd-X exhibits high solubility but shows low permeability in my Caco-2 cell assay. How can I address this?

A: Low intestinal permeability suggests that the compound does not efficiently cross the intestinal cell layer.

Troubleshooting Steps:

  • Assess Efflux: Determine if Cpd-X is a substrate for efflux transporters like P-glycoprotein (P-gp) by conducting a bi-directional Caco-2 assay with and without a P-gp inhibitor.

  • Evaluate Lipophilicity: Measure the LogP or LogD of Cpd-X. While some lipophilicity is required for membrane permeation, very high or very low values can be detrimental.

Potential Solutions:

  • Prodrug Approach: A prodrug strategy can be employed to mask the polar carboxylic acid group, making the molecule more lipophilic and enhancing its permeability. The ester prodrug would then be cleaved by esterases in the systemic circulation to release the active Cpd-X.[6]

  • Formulation with Permeation Enhancers: Certain excipients can be included in the formulation to improve intestinal permeability.[8]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds and may also reduce interactions with efflux transporters.[9]

Issue 3: High First-Pass Metabolism

Q: In vivo pharmacokinetic studies in rats show low oral bioavailability despite good solubility and permeability of Cpd-X. What could be the cause?

A: This scenario strongly suggests extensive first-pass metabolism in the gut wall or liver.

Troubleshooting Steps:

  • In Vitro Metabolic Stability: Assess the stability of Cpd-X in liver microsomes and S9 fractions to determine its intrinsic clearance.[1]

  • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.[1]

Potential Solutions:

  • Structural Modification: If a specific metabolic "soft spot" is identified on the Cpd-X molecule, medicinal chemistry efforts can be directed toward modifying that position to block metabolism while retaining therapeutic activity.

  • Co-administration with an Inhibitor: In some cases, co-administration with an inhibitor of the primary metabolizing enzyme can increase bioavailability, although this can lead to drug-drug interaction concerns.

Quantitative Data Summary

Table 1: Physicochemical Properties of Cpd-X

PropertyValue
Molecular Weight186.15 g/mol
pKa4.2
LogP0.8
Aqueous Solubility (pH 7.4)0.5 mg/mL

Table 2: In Vitro Bioavailability Parameters for Different Cpd-X Formulations

FormulationApparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)Efflux RatioDissolution at 60 min in SIF (%)
Cpd-X (Free Acid)1.25.835
Cpd-X Sodium Salt1.15.592
Cpd-X Ethyl Ester Prodrug8.51.278
Cpd-X in SEDDS4.32.185

Table 3: In Vivo Pharmacokinetic Parameters of Cpd-X Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Cpd-X (Free Acid)1502.06005
Cpd-X Sodium Salt4501.0180015
Cpd-X Ethyl Ester Prodrug12001.5720060
Cpd-X in SEDDS9801.0540045

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Experiment:

    • For apical-to-basolateral (A-B) transport, add Cpd-X to the apical side and collect samples from the basolateral side at various time points.

    • For basolateral-to-apical (B-A) transport, add Cpd-X to the basolateral side and collect samples from the apical side.

  • Analysis: Quantify the concentration of Cpd-X in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (n=5 per group).

  • Dosing: Administer the Cpd-X formulation orally via gavage. For intravenous administration (to determine absolute bioavailability), administer a solution of Cpd-X via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Analysis: Determine the concentration of Cpd-X in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[11]

Visualizations

Experimental_Workflow_for_Bioavailability_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Dissolution_Testing Dissolution Testing (SGF, SIF) Physicochemical_Characterization->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2, PAMPA) Dissolution_Testing->Permeability_Assay Metabolic_Stability Metabolic Stability (Microsomes, S9) Permeability_Assay->Metabolic_Stability Formulation_Development Formulation Development Metabolic_Stability->Formulation_Development Identifies Barriers PK_Study_in_Animals Pharmacokinetic Study in Animals (e.g., Rat) Formulation_Development->PK_Study_in_Animals Data_Analysis Data Analysis (Cmax, Tmax, AUC, F%) PK_Study_in_Animals->Data_Analysis

Caption: Experimental workflow for assessing and enhancing bioavailability.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed for Cpd-X Check_Solubility Is aqueous solubility a limiting factor? Start->Check_Solubility Check_Permeability Is intestinal permeability a limiting factor? Check_Solubility->Check_Permeability No Improve_Solubility Strategies: - Salt Formation - Solid Dispersion - Particle Size Reduction Check_Solubility->Improve_Solubility Yes Check_Metabolism Is first-pass metabolism a limiting factor? Check_Permeability->Check_Metabolism No Improve_Permeability Strategies: - Prodrug Approach - Permeation Enhancers - Lipid Formulations Check_Permeability->Improve_Permeability Yes Reduce_Metabolism Strategies: - Structural Modification - Co-administration with Inhibitor Check_Metabolism->Reduce_Metabolism Yes Re-evaluate Re-evaluate in vivo Pharmacokinetics Improve_Solubility->Re-evaluate Improve_Permeability->Re-evaluate Reduce_Metabolism->Re-evaluate

Caption: Troubleshooting flowchart for low oral bioavailability.

References

Technical Support Center: Synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, also known as 1-Methyl-L-4,5-dihydroorotic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, categorized by the stage of the process.

Synthesis of Dihydroorotic Acid Intermediate

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Dihydroorotic Acid - Incomplete reaction of aspartic acid and urea. - Suboptimal pH for the cyclization step. - Degradation of the product during workup.- Ensure a slight excess of urea is used. - Monitor the reaction progress by TLC or HPLC. - Carefully control the pH during the base-catalyzed cyclization. - Avoid excessive heat during concentration steps.
Product Fails to Precipitate - Product is too soluble in the current solvent system. - Insufficient acidification.- Concentrate the reaction mixture further. - Add an anti-solvent (e.g., a less polar solvent) to induce precipitation. - Ensure the pH is lowered sufficiently (typically to pH 2-3) to protonate the carboxylic acid.
High Levels of Impurities - Impure starting materials (aspartic acid or urea). - Side reactions, such as self-condensation of intermediates.- Use high-purity starting materials (≥98%).[1] - Control the reaction temperature to minimize side reactions. - Purify the crude dihydroorotic acid by recrystallization before proceeding to the next step.

N-Methylation Step

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion to the N-methylated Product - Inactive methylating agent. - Insufficient base. - Steric hindrance. - Low reaction temperature.- Use a fresh, high-quality methylating agent (e.g., dimethyl sulfate or methyl iodide). - Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaH) is used. - Consider protecting the carboxylic acid as an ester before methylation to improve solubility and reactivity. - Gradually increase the reaction temperature while monitoring for product formation and degradation.
Formation of O-methylated Byproduct - The carboxylate group is competing with the nitrogen for methylation.- Protect the carboxylic acid as an ester prior to the N-methylation step. The ester can be hydrolyzed in a subsequent step.
Difficult Separation of Product from Starting Material - Similar polarity of the starting material and product.- Optimize the chromatographic separation method (e.g., adjust the solvent gradient). - If the product is crystalline, attempt purification by recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical approach involves a two-step synthesis. The first step is the formation of the dihydroorotic acid core (2,6-dioxo-1,3-diazinane-4-carboxylic acid) by reacting L-aspartic acid with a cyanate source (like potassium cyanate) or urea.[2] This is followed by the selective N-methylation of the dihydroorotic acid at the 1-position using a suitable methylating agent.

Q2: I'm observing a significant amount of unreacted starting materials in my N-methylation reaction. What are the likely causes?

Low conversion can be due to several factors. Ensure your methylating agent is active and that you are using anhydrous conditions, as moisture can deactivate both the base and the methylating agent. The base may not be strong enough to deprotonate the nitrogen, or the reaction temperature may be too low. It's also critical to ensure the purity of your starting dihydroorotic acid.[3]

Q3: My crude product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities can include unreacted dihydroorotic acid, over-methylated products (e.g., O-methylation of the carboxylic acid), and byproducts from side reactions.[3] Purification can be challenging due to the high polarity of the product. Recrystallization is often the most effective method for purification.[3] You may need to screen various solvent systems. Alternatively, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with acetic acid) can be employed.

Q4: What are the ideal storage conditions for the final product?

This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[4] Some pyrimidine-based compounds can be sensitive to light and acidic conditions.[5]

Quantitative Data

ParameterValueReference
Molecular Formula C₆H₈N₂O₄[4]
Molecular Weight 172.14 g/mol [4]
Melting Point 212-214 °C[4]
Appearance White to Off-White Solid[4]
Optical Rotation (α) -49.2° (c=1, DMF)[4]
Purity of commercially available L-Dihydroorotic acid ≥98%[1]

Experimental Protocols

Protocol 1: Synthesis of (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid (L-Dihydroorotic Acid)

This protocol is a generalized procedure based on the known synthesis of dihydroorotic acid.[2]

  • Reaction Setup: In a round-bottom flask, dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Addition of Cyanate: Add a solution of potassium cyanate (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to 50-60°C and stir for 2-3 hours.

  • Cyclization: After the initial reaction, add a strong base (e.g., concentrated NaOH solution) and heat the mixture to reflux for 1-2 hours to induce cyclization.

  • Workup: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of 2-3.

  • Isolation: The product, L-dihydroorotic acid, will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water or an alcohol/water mixture.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure for N-methylation based on similar reactions.[6]

  • Reaction Setup: To a solution of L-dihydroorotic acid (1 equivalent) in a polar aprotic solvent like DMF or DMSO, add a suitable base such as potassium carbonate (1.5 equivalents).

  • Addition of Methylating Agent: Stir the mixture for 30 minutes, then add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for the time required for the reaction to complete (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with cold water and acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4.

  • Extraction: If an organic solvent was used, it may be necessary to extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography or by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound A L-Aspartic Acid + Urea B N-Carbamoylaspartic Acid A->B Heating C (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid (Dihydroorotic Acid) B->C Base-catalyzed cyclization P1 Purification (Recrystallization) C->P1 D N-Methylation E This compound (Final Product) D->E P2 Purification (Chromatography/Recrystallization) E->P2 P1->D Methylating Agent (e.g., MeI) + Base

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues Start Low Yield or High Impurity Step Which Step? Start->Step Cyclization Cyclization Step Step->Cyclization Step 1 Methylation N-Methylation Step Step->Methylation Step 2 CheckPurity Check Starting Material Purity Cyclization->CheckPurity CheckConditions Verify Reaction Conditions (pH, Temp) Cyclization->CheckConditions CheckReagents Check Methylating Agent & Base Activity Methylation->CheckReagents ConsiderProtection Consider Carboxylic Acid Protection Methylation->ConsiderProtection O-methylation observed? OptimizePurification Optimize Purification (Recrystallization/Chromatography) CheckPurity->OptimizePurification CheckConditions->OptimizePurification CheckReagents->OptimizePurification ConsiderProtection->OptimizePurification

Caption: Logical flow for troubleshooting synthesis issues.

References

Validation & Comparative

Lack of Direct Bioactivity Data for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

However, the chemical structure is closely related to Dihydroorotic acid (2,6-dioxo-1,3-diazinane-4-carboxylic acid), a known intermediate in the de novo pyrimidine biosynthesis pathway.[1][2] Given this structural similarity, a comparative analysis can be drawn with dihydroorotic acid to infer potential biological relevance.

For the purpose of providing a comprehensive comparison guide as requested, this document will focus on the established bioactivity of Dihydroorotic acid and contrast it with a different class of heterocyclic compounds exhibiting significant biological activity: derivatives of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid , which have demonstrated analgesic and anti-inflammatory properties.[3][4][5]

Comparison Guide: Bioactivity of Dihydroorotic Acid and a Benzothiazine Derivative

This guide compares the biological role of Dihydroorotic acid as a metabolic intermediate with the pharmacological activity of a representative benzothiazine derivative, providing available experimental data and protocols for researchers, scientists, and drug development professionals.

Part 1: Dihydroorotic Acid - A Key Intermediate in Pyrimidine Biosynthesis

Dihydroorotic acid is a crucial molecule in the synthesis of pyrimidines, which are essential building blocks for DNA, RNA, and other cellular components.[1] Its primary bioactivity is its role as a substrate for the enzyme dihydroorotate dehydrogenase (DHODH).

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the position of Dihydroorotic acid in the de novo pyrimidine biosynthesis pathway.

pyrimidine_biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Aspartate transcarbamoylase Dihydroorotic_Acid Dihydroorotic Acid Carbamoyl_Aspartate->Dihydroorotic_Acid Dihydroorotase Orotic_Acid Orotic Acid Dihydroorotic_Acid->Orotic_Acid Dihydroorotate dehydrogenase (DHODH) OMP Orotidine 5'-monophosphate (OMP) Orotic_Acid->OMP Orotate phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines

Caption: De novo pyrimidine biosynthesis pathway.[1]

Experimental Data: Not Applicable

As an endogenous metabolic intermediate, quantitative bioactivity data in the format of IC50 or EC50 values are not typically presented for Dihydroorotic acid itself. Instead, studies focus on the enzymes that metabolize it, such as DHODH. Inhibitors of DHODH are of significant interest as potential anti-inflammatory, immunosuppressive, and anti-cancer agents.

Part 2: 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid Derivatives - Analgesic and Anti-inflammatory Agents

In contrast to the metabolic role of Dihydroorotic acid, derivatives of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid have been synthesized and evaluated for their pharmacological activities, demonstrating notable analgesic and anti-inflammatory effects.[3][6] These compounds are often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam.[5]

Experimental Data: Anti-inflammatory and Analgesic Activity

The following table summarizes the anti-inflammatory activity of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid monohydrate and its sodium salt in a carrageenan-induced paw edema model in rats.[3]

CompoundDose (mg/kg)Time After Carrageenan (hours)Edema Inhibition (%)
Acid Monohydrate (4) 20335.4
Sodium Salt (3) 20338.2
Diclofenac Sodium 8342.1

Data extracted from a study on the anti-inflammatory and analgesic properties of these compounds.[3]

Experimental Workflow: Carrageenan-Induced Paw Edema

The workflow for evaluating the anti-inflammatory activity is depicted below.

carrageenan_edema_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Groups Group Animals (e.g., n=6 per group) Fasting Fast Animals Overnight Animal_Groups->Fasting Dosing Administer Test Compound or Vehicle (i.p.) Fasting->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection 1 hour post-dose Measurement Measure Paw Volume at regular intervals Carrageenan_Injection->Measurement Edema_Calculation Calculate % Edema and % Inhibition Measurement->Edema_Calculation Statistical_Analysis Perform Statistical Analysis Edema_Calculation->Statistical_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.[3][6]
Experimental Protocols

Synthesis of 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid Monohydrate [7]

  • A suspension of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (0.01 mol) in 15 mL of water is prepared.

  • Sodium hydroxide (0.02 mol) is added to the suspension.

  • The mixture is boiled under reflux for 1 hour.

  • The reaction mixture is cooled, and the resulting solution is acidified with hydrochloric acid (HCl) to a pH of 1.

  • The precipitate formed is filtered, washed with cold water, and dried in the air to yield the monohydrate of the target acid.

Carrageenan-Induced Paw Edema in Rats [3][6]

  • Animals : Male Wistar rats (180-220 g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Grouping and Dosing : The animals are divided into groups, including a control group, a reference drug group (e.g., Diclofenac), and test compound groups. The test compounds, suspended in a suitable vehicle, are administered intraperitoneally (i.p.). The control group receives only the vehicle.

  • Induction of Edema : One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer immediately after the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis : The percentage increase in paw volume is calculated. The percentage of edema inhibition by the test compounds is determined by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

While no direct bioactivity data is available for "(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid," its structural analog, Dihydroorotic acid, is a well-established intermediate in the essential pyrimidine biosynthesis pathway. Its biological significance lies in its role as a substrate for DHODH, a target for various therapeutic areas.

In contrast, synthetic heterocyclic compounds like the derivatives of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid have been shown to possess potent analgesic and anti-inflammatory properties, with their efficacy demonstrated in established preclinical models.

For researchers investigating novel compounds such as "this compound," a logical first step would be to investigate its potential interaction with enzymes in the pyrimidine biosynthesis pathway, particularly DHODH, given its structural similarity to Dihydroorotic acid. Further screening for other activities, such as anti-inflammatory effects, could also be pursued.

References

Comparative Analysis: (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and biological properties of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid and its structural analogs. Due to the limited availability of specific data on the target compound, this guide focuses on a closely related and more extensively studied analog, 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid (Methylorotic Acid) , and compares it with its isomeric counterpart, the 5,6-dihydrouracil (2,4-dioxo-1,3-diazinane) scaffold. This comparative approach allows for an insightful exploration of the structure-activity relationships within this class of heterocyclic compounds.

Introduction

The 1,3-diazinane-2,6-dione scaffold, a core component of the target molecule, represents a less common isomer of the widely studied 1,3-diazinane-2,4-dione (dihydrouracil) ring system. Dihydrouracils are intermediates in pyrimidine metabolism and their derivatives have been explored for various therapeutic applications, including as anticancer and antiviral agents. By comparing the 2,6-dioxo and 2,4-dioxo isomers, we can gain a deeper understanding of how the placement of carbonyl groups within the heterocyclic ring influences the molecule's physicochemical properties, biological activity, and potential therapeutic applications.

Physicochemical Properties

The seemingly subtle change in the position of a carbonyl group from position 4 to position 6 in the 1,3-diazinane ring can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation. These differences are expected to influence properties such as acidity, lipophilicity, and permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

A comparative study on carboxylic acid isosteres highlights that even minor structural modifications can lead to substantial differences in physicochemical properties. For instance, the permeability of a compound is not solely dependent on its acidity and lipophilicity; the desolvation energy, which is influenced by hydrogen-bonding capacity, also plays a crucial role.[1] Therefore, the differential arrangement of carbonyl groups in methylorotic acid and dihydrouracil derivatives would likely result in distinct interactions with biological membranes and target proteins.

Biological Activity and Structure-Activity Relationships

Derivatives of dioxopyrimidines and related heterocyclic carboxylic acids have shown a wide range of biological activities. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer and Enzyme Inhibitory Activity

Pyrimidine derivatives are a well-established class of compounds with significant anticancer properties.[2] These compounds can interfere with nucleic acid metabolism or inhibit key enzymes involved in cell proliferation. For instance, various pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activity against different cancer cell lines, with some compounds showing EC50 values in the low micromolar range.[2]

While specific comparative data between methylorotic acid and a corresponding dihydrouracil carboxylic acid in the same assays are scarce, the general principles of SAR for pyrimidine derivatives suggest that the position of substituents and the overall molecular geometry are critical for activity. The carboxylic acid moiety is often crucial for binding to target enzymes, potentially through the formation of salt bridges or hydrogen bonds.[3]

Anti-inflammatory and Analgesic Activity

Derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, which share the "dioxo" and "carboxylic acid" features with the target compound, have been investigated for their anti-inflammatory and analgesic properties.[4][5][6][7] These studies demonstrate that modifications to the core structure can significantly impact the biological activity, highlighting the importance of systematic analog synthesis and testing.

Experimental Protocols

Detailed experimental methodologies are essential for the reproducible synthesis and evaluation of these compounds. Below are representative protocols for the synthesis and biological evaluation of related heterocyclic carboxylic acids.

Synthesis of Heterocyclic Carboxylic Acids

General Procedure for the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives:

A common synthetic route involves the condensation of appropriately substituted anilines with diethyl malonate, followed by cyclization and subsequent functional group manipulations. For example, the hydrolysis of a corresponding ester can yield the carboxylic acid. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified by recrystallization or column chromatography. Characterization is performed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[8]

One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles from Carboxylic Acids:

This method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE). The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole. This one-pot synthesis offers an efficient route to this class of heterocyclic compounds.[9]

Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay):

Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds. After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[10]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats):

The anti-inflammatory activity of compounds can be evaluated using the carrageenan-induced paw edema model in rats. Animals are treated with the test compound or a reference drug (e.g., indomethacin) prior to the subplantar injection of carrageenan into the hind paw. The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is then calculated for each group.[4][5]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in designing further experiments.

Diagram: General Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Assays (e.g., Animal Models) characterization->in_vivo data_analysis Data Analysis (IC50, Statistical Analysis) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion Structure-Activity Relationship

Caption: A generalized workflow for the synthesis, purification, characterization, and subsequent biological evaluation of novel chemical compounds.

Diagram: Simplified Pyrimidine Biosynthesis and Inhibition

G precursors Precursors (e.g., Carbamoyl Phosphate, Aspartate) dho Dihydroorotate precursors->dho dh Dihydroorotate Dehydrogenase (DHODH) dho->dh orotate Orotate ump UMP orotate->ump downstream DNA/RNA Synthesis ump->downstream dh->orotate inhibitor Inhibitor (e.g., Dioxo-diazinane carboxylic acid analog) inhibitor->dh

Caption: A simplified schematic of the de novo pyrimidine biosynthesis pathway, highlighting the potential point of inhibition by analogs of dioxo-diazinane carboxylic acids.

Conclusion

References

Comparative Efficacy Analysis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative overview of the efficacy of standard compounds targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH a validated therapeutic target for cancer and autoimmune diseases. Due to the limited publicly available data on "(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid," this document focuses on well-characterized DHODH inhibitors, namely Brequinar and Leflunomide (and its active metabolite, Teriflunomide), to serve as a benchmark for comparison.

The inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, particularly in the S-phase, and can induce apoptosis in cancer cells and suppress the proliferation of activated lymphocytes in autoimmune disorders.[1][2]

Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Brequinar and Teriflunomide are potent inhibitors of human DHODH.[3] Brequinar acts as a competitive inhibitor with respect to ubiquinone, a cofactor for the enzyme.[3] Teriflunomide, the active metabolite of Leflunomide, is a non-competitive inhibitor.[3]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_effects Cellular Effects Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion UMP UMP Orotate->UMP UMPS Orotate->Pyrimidine_Depletion Depletion DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor This compound Brequinar Teriflunomide Inhibitor->Dihydroorotate S_Phase_Arrest S-Phase Arrest Pyrimidine_Depletion->S_Phase_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Proliferation_Inhibition Inhibition of Proliferation S_Phase_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Brequinar and Leflunomide/Teriflunomide.

Table 1: In Vitro Efficacy of DHODH Inhibitors

CompoundAssay TypeTargetCell LineIC50 / EC50Reference
Brequinar EnzymaticHuman DHODH-5.2 nM[3]
EnzymaticHuman DHODH-4.5 nM[4]
Cell ProliferationNeuroblastoma Cell LinesVariousLow nM range[2]
Cell ProliferationHCT-116 (Colon Cancer)HCT-116IC50 > 50 µM[5]
Teriflunomide EnzymaticHuman DHODH-307 nM[6]
EnzymaticHuman DHODH-411 nM[4]
EnzymaticHuman DHODH-~1 µM[7]
AntiviralSARS-CoV-2Vero E6EC50 = 26 µM[8]
Leflunomide Cell ProliferationKYSE510 (Esophageal Cancer)KYSE510108.2 µM[2]
Cell ProliferationSW620 (Colorectal Cancer)SW620173.9 µM[2]
AntiviralSARS-CoV-2Vero E6EC50 = 41.49 ± 8.8 µM[8]

Table 2: In Vivo Efficacy of DHODH Inhibitors

CompoundAnimal ModelDisease ModelDosingKey FindingsReference
Brequinar Xenograft Mouse ModelNeuroblastoma30 mg/kg, dailyDramatically reduced tumor growth and extended survival.[9]
Transgenic Mouse ModelNeuroblastoma (TH-MYCN)Not specifiedCurative in the majority of mice when combined with temozolomide.[9]
Xenograft Mouse ModelHCT-116 (Colon Cancer)20 mg/kgShowed significant inhibition of tumor growth compared to vehicle control.[10]
Leflunomide Mouse ModelVitiligo20 mg/kg/daySignificantly attenuated depigmentation by reducing CD8+ T cell infiltration.[11]
Mouse ModelImmunological Liver Injury4, 12, 36 mg/kgSignificantly decreased serum transaminase activity and improved liver condition.[12]
Rat ModelAllograft Rejection5, 15, 35 mg/kg/dayPrevented and reversed acute allograft rejection.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).

  • Materials:

    • Recombinant human DHODH

    • L-Dihydroorotic acid (DHO)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q10 (CoQ10)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer and the test compound dilutions. Include a DMSO-only control.

    • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.[14]

    • Prepare a substrate solution containing DHO (final concentration 500 µM), CoQ10 (final concentration 100 µM), and DCIP (final concentration 200 µM) in the assay buffer.[14]

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) in kinetic mode.[14][15]

    • Calculate the rate of reaction and determine the IC50 value from the dose-response curve.

DHODH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare serial dilutions of test compound in DMSO B Add assay buffer and compound to 96-well plate A->B C Add recombinant DHODH and pre-incubate B->C E Initiate reaction by adding substrate solution C->E D Prepare substrate solution (DHO, CoQ10, DCIP) D->E F Measure absorbance decrease at 600-650 nm (kinetic) E->F G Calculate reaction rate and determine IC50 F->G Xenograft_Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth Monitoring (Caliper Measurements) A->B C Randomization into Treatment & Control Groups B->C D Drug/Vehicle Administration (Daily) C->D E Continued Monitoring (Tumor Volume, Body Weight) D->E F End of Study: Tumor Excision & Analysis or Survival Endpoint E->F

References

Comparative Analysis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid and Alternative GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a barbiturate derivative, and alternative modulators of the γ-aminobutyric acid type A (GABA-A) receptor, primarily focusing on the benzodiazepine class of drugs. This comparison is supported by a review of their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

The primary biological target of this compound is the GABA-A receptor, an ionotropic receptor that is the principal mediator of inhibitory neurotransmission in the central nervous system (CNS).[1] This target is shared with a major class of alternative drugs, the benzodiazepines. Both classes of drugs exert their effects by enhancing the action of GABA, but through distinct allosteric mechanisms.[2][3]

Mechanism of Action: A Tale of Two Modulators

Barbiturates, including this compound, and benzodiazepines bind to different sites on the GABA-A receptor complex.[1][2] This difference in binding site leads to distinct effects on the receptor's chloride ion channel.[3]

  • Barbiturates increase the duration of the chloride channel opening when GABA is bound.[3] At higher concentrations, they can also directly open the channel in the absence of GABA.[2] This direct agonistic activity contributes to their higher risk of toxicity.[3]

  • Benzodiazepines , on the other hand, increase the frequency of the chloride channel opening, but only in the presence of GABA.[1] They do not directly activate the receptor, which contributes to their wider therapeutic index compared to barbiturates.[4]

Quantitative Comparison of Pharmacological Effects

Due to the limited publicly available data specifically for "this compound," this section presents a comparative overview using data for representative compounds from the barbiturate and benzodiazepine classes. The following tables summarize key pharmacological parameters that are critical for evaluating the efficacy and safety of these GABA-A receptor modulators.

Table 1: Comparative Potency and Efficacy at the GABA-A Receptor

ParameterBarbiturate (e.g., Pentobarbital)Benzodiazepine (e.g., Diazepam)Reference
EC50 for GABA Potentiation 20-35 µMVaries by subtype[5]
Maximum GABA Enhancement Can exceed 500%Varies by subtype[5]
Direct Receptor Activation Yes, at higher concentrationsNo[2]

Table 2: Comparative Safety and Therapeutic Index

ParameterBarbituratesBenzodiazepinesReference
Therapeutic Index NarrowWide[4]
Lethal Dose vs. Therapeutic Dose 3-5 times~100 times[2][6]
Risk of Respiratory Depression HighLow when used alone[2]
Addiction and Dependence Potential HighLower than barbiturates, but still significant[4]

Side Effect Profile Comparison

The differing mechanisms of action between barbiturates and benzodiazepines also manifest in their side effect profiles.

Table 3: Common and Differentiating Side Effects

Side EffectBarbituratesBenzodiazepinesReference
Drowsiness/Sedation Common and pronouncedCommon[6][7]
Dizziness CommonCommon[6]
Cognitive Impairment SignificantPresent, but generally less severe[2]
Respiratory Depression Significant risk, especially in overdoseLow risk when used as monotherapy[2]
Withdrawal Symptoms Severe, can be life-threatening (seizures, delirium tremens)Can be severe (anxiety, insomnia, seizures) but generally less so than barbiturates[4][7]
Specific Side Effects Headache, abdominal painConfusion, memory problems, balance issues, changes in appetite[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare GABA-A receptor modulators.

Protocol 1: Electrophysiological Recording of GABA-A Receptor Modulation

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to measure the potentiation of GABA-evoked currents by a test compound.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Collagenase solution

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • GABA stock solution

  • Test compound stock solution

  • Microelectrodes filled with 3 M KCl

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution.

  • Voltage Clamp: Impale the oocyte with two microelectrodes and clamp the membrane potential at -60 mV.

  • Baseline GABA Response: Apply a low concentration of GABA (EC₅-EC₁₀) to establish a stable baseline current.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Washout: Perfuse the chamber with ND96 solution to wash out the compound and GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Calculate the percentage of potentiation for each concentration.

Protocol 2: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a method to determine the binding affinity of a test compound to the barbiturate or benzodiazepine binding site on the GABA-A receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Radioligand (e.g., [³H]diazepam for the benzodiazepine site)

  • Test compound at various concentrations

  • Incubation buffer

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Signaling Pathway and Experimental Workflow Diagrams

GABA_A_Signaling_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Chloride Channel) Chloride Cl⁻ GABA_A->Chloride Increases Influx GABA GABA GABA->GABA_A Binds Barbiturate Barbiturate (e.g., (4S)-1-methyl-2,6-dioxo- 1,3-diazinane-4-carboxylic acid) Barbiturate->GABA_A Binds (Allosteric Site) Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A Binds (Different Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte_Prep Oocyte Preparation (Defolliculation) cRNA_Injection cRNA Injection (GABA-A Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp (-60 mV) Incubation->Voltage_Clamp Baseline Establish Baseline (GABA application) Voltage_Clamp->Baseline Compound_App Compound Application (GABA + Test Compound) Baseline->Compound_App Data_Acquisition Data Acquisition (Peak Current Measurement) Compound_App->Data_Acquisition Potentiation_Calc Calculate % Potentiation Data_Acquisition->Potentiation_Calc

References

Comparative Efficacy of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid Analogs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of compounds structurally related to (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. Due to the limited availability of direct experimental data for the specified molecule, this report focuses on the biological activities of analogous dihydropyrimidinone (DHPM) derivatives, providing a valuable cross-validation resource for researchers in the field. The data presented herein is intended to support further investigation and drug development efforts targeting pathways modulated by this class of compounds.

Data Presentation

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of various dihydropyrimidinone derivatives, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Dihydropyrimidinone Derivatives (IC50 in µM)
Compound/DerivativeCell LineIC50 (µM)Reference
Monastrol HeLa-[1]
NCI-H522-[2]
MDA-MB-468-[2]
Compound 12a (Monastrol Analog) NCI-H522Lethal Effect (-42.26% growth)[2]
MDA-MB-468Lethal Effect (-1.10% growth)[2]
Compound 12b (Monastrol Analog) MultiplePotent Antiproliferation[2]
Compound 4f MCF-72.15[3]
Compound 4e MCF-72.401[3]
Compound 3e MCF-72.41[3]
Compound 4g MCF-72.47[3]
Compound 4h MCF-72.33[3]
Compound 5d (Monastrol Derivative) MCF-760.09[4]
Tamoxifen (Standard) MCF-71.88[3]
DHPM-dithiocarbamate hybrid NCI-H460, SK-MEL-5, HL-60(TB)mTOR IC50 = 0.64, VEGFR-2 IC50 = 1.97[5]
3-chlorophenyl substituted DHPM-oxadiazole HL-60(TB)0.056[5]
2,4-dichlorophenyl substituted DHPM-oxadiazole CCRF-CEM, HOP-92, HCT-1160.153[5]
Ethyl-6-methyl-2-oxo-4-(3,4,5-trichlorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate MCF-745[5]
Compound 8h (DHPM hybrid) HCT-116, PC-3, MCF-73.94 - 15.78[6]
Compound 8i (DHPM hybrid) HCT-116, PC-3, MCF-73.94 - 15.78[6]
Table 2: Anti-inflammatory Activity of Dihydropyrimidinone Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Compound 3j (DHPM/sulphonamide hybrid) mPGES-1 Inhibition0.92[7]
5-LOX Inhibition1.98[7]
Compound IV (DHPM derivative) 5-LOX Inhibition19.12[7]
Compound V (DHPM derivative) 5-LOX Inhibition>81% inhibition at 2.46 µM[7]
Celecoxib (Standard) mPGES-1/5-LOX Inhibition-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dihydropyrimidinone derivatives)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[11]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds.[1][12][13]

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat. The contralateral paw can be injected with saline as a control.[14]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only control group.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow relevant to the biological activities of dihydropyrimidinone derivatives.

Eg5 Kinesin Signaling Pathway in Mitosis

Eg5_Pathway cluster_mitosis Mitosis cluster_spindle Mitotic Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Duplication Centrosome Duplication Spindle_Pole_Separation Spindle Pole Separation Centrosome_Duplication->Spindle_Pole_Separation Bipolar_Spindle_Assembly Bipolar Spindle Assembly Spindle_Pole_Separation->Bipolar_Spindle_Assembly Mitotic_Arrest Mitotic Arrest Spindle_Pole_Separation->Mitotic_Arrest Bipolar_Spindle_Assembly->Metaphase Eg5 Eg5 Kinesin Eg5->Spindle_Pole_Separation Drives DHPM_Inhibitor DHPM Inhibitor (e.g., Monastrol) DHPM_Inhibitor->Eg5 Inhibits Microtubules Microtubules Microtubules->Bipolar_Spindle_Assembly Forms Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Role of Eg5 Kinesin in Mitosis and its Inhibition.

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Induces Transcription p21 p21 p53->p21 Activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Activates MDM2->p53 Ubiquitination & Degradation DNA_Damage DNA Damage DNA_Damage->p53 Activates DHPM_Inhibitor DHPM Inhibitor DHPM_Inhibitor->MDM2 Inhibits Interaction with p53 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: The MDM2-p53 feedback loop and its therapeutic targeting.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow cluster_workflow Anticancer Drug Screening Workflow cluster_details Key Steps Cell_Culture 1. Cell Culture (e.g., MCF-7) Compound_Treatment 2. Compound Treatment (DHPM Derivatives) Cell_Culture->Compound_Treatment Detail_1 Seeding cells in 96-well plates Cell_Culture->Detail_1 MTT_Assay 3. MTT Assay Compound_Treatment->MTT_Assay Detail_2 Serial dilutions of compounds Compound_Treatment->Detail_2 Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Detail_3 Incubation and formazan formation MTT_Assay->Detail_3 Hit_Identification 5. Hit Identification Data_Analysis->Hit_Identification Detail_4 Absorbance reading and curve fitting Data_Analysis->Detail_4

Caption: A typical workflow for in vitro anticancer drug screening.

References

Lack of Publicly Available Data Prohibits Selectivity Profile Analysis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the selectivity profile of the compound (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, also potentially known as MDC, has yielded no specific experimental data on its biological targets, binding affinities, or inhibitory activities. The initial investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and pathway visualizations.

Despite a thorough review of available scientific literature and databases, no publications were identified that specifically characterize the selectivity of this compound against a panel of biological targets. The search results did identify studies on structurally related compounds, such as derivatives of benzothiazine and barbituric acid. However, the distinct nature of these molecules means their biological activities cannot be extrapolated to the requested compound.

Without primary experimental data, it is not possible to construct the requested comparison guide. Key components of the guide, including tables of quantitative data on binding affinities and detailed experimental methodologies, cannot be generated. Furthermore, the absence of a known biological target and signaling pathway for this compound prevents the creation of the specified Graphviz diagrams.

Therefore, we are unable to fulfill the request for a selectivity profile comparison guide for this compound at this time due to the absence of the necessary scientific data in the public domain. Further experimental investigation into the biological activity of this specific compound would be required to generate the information needed for such a guide.

comparing the toxicity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxicity of Pyrimidine Derivatives

Introduction

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected pyrimidine derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.[2][3]

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Compound 3bPC3Prostate Carcinoma21Vinblastine sulfate>42
Compound 4MCF-7Breast Cancer0.57Staurosporine6.76
Compound 4HepG2Liver Carcinoma1.13StaurosporineNot Reported
Compound 6MCF-7Breast Cancer2.15Staurosporine6.76
Compound 9MCF-7Breast Cancer3.15Staurosporine6.76
Compound 10MCF-7Breast Cancer1.83Staurosporine6.76
Compound 11MCF-7Breast Cancer1.31Staurosporine6.76
Compound 11HepG2Liver Carcinoma0.99StaurosporineNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pyrimidine derivative cytotoxicity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and metabolic activity, which serves as an indicator of cytotoxicity.[2]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells per well) and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[2][3]

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, which is characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Cells are seeded in a 6-well plate and treated with the test compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).[3]

  • Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[2]

  • Staining: FITC-conjugated Annexin V and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[2]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for in vitro cytotoxicity testing and a simplified representation of an apoptotic signaling pathway that can be investigated to understand the mechanism of action of cytotoxic compounds.

G General Workflow for In Vitro Cytotoxicity Testing cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis Data Analysis readout->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: A flowchart illustrating the key steps in determining the cytotoxicity of a compound using an in vitro assay.

G Simplified Apoptotic Signaling Pathway cluster_0 Inducing Agent cluster_1 Cellular Response cluster_2 Caspase Cascade cluster_3 Cellular Outcome drug Cytotoxic Compound bcl2 Bcl-2 Family Proteins drug->bcl2 mitochondria Mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram showing a simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.

References

benchmarking (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, as specified, is not readily identifiable in current scientific literature. However, its core structure, 2,6-dioxo-1,3-diazinane-4-carboxylic acid, is recognized as L-Dihydroorotic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway[1][2][3]. This pathway is essential for the synthesis of nucleotides required for DNA and RNA production. L-Dihydroorotic acid is the natural substrate for the enzyme Dihydroorotate Dehydrogenase (DHODH)[4][5][6][7].

Given the biological importance of this pathway, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections[8][9][10][11][12][13]. This guide, therefore, provides a comparative performance benchmark of several well-characterized DHODH inhibitors, offering a relevant and practical alternative for researchers interested in compounds related to the initially specified molecule.

Quantitative Performance of DHODH Inhibitors

The inhibitory potency of various compounds against DHODH is a key metric for their performance evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal growth inhibition (GI50) in cellular assays. The following table summarizes these values for a selection of prominent DHODH inhibitors.

CompoundTarget/Cell LineIC50 (nM)GI50 (nM)Reference(s)
BrequinarHuman DHODH5.20.2 (MOLM-13 cells)[14][15][16]
TeriflunomideHuman DHODH24.5-[14][16]
LeflunomideHuman DHODH>10,000-[14][15]
ASLAN003Human DHODH35-[14][15]
BAY-2402234Human DHODH1.2-[14]
Indoluidin DHuman DHODH210-[4]
SBL-105Human DHODH48.4860.66 (THP-1 cells)[17]
A77 1726Human DHODH411-[4][8]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of DHODH inhibitors. Below are detailed methodologies for the key assays cited in this guide.

DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay is widely used to determine the in vitro potency of compounds against the DHODH enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The oxidation of dihydroorotate by DHODH is coupled to the reduction of DCIP, which results in a decrease in absorbance at 600 nm.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and a known DHODH inhibitor (e.g., Brequinar) in DMSO.

  • Add 2 µL of the compound dilutions or DMSO (for vehicle control) to the wells of a 96-well plate.

  • Add 178 µL of a diluted solution of the recombinant human DHODH enzyme in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.

  • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition) to determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[14][16][17][18]

Cell Viability Assay

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a specific cell line.

Principle: Cell viability is quantified using a colorimetric or luminescent-based assay that measures metabolic activity (e.g., using MTT, WST-1, or CCK-8 reagents) or ATP content, which is indicative of the number of viable cells. A decrease in the signal is proportional to the cytotoxic or cytostatic effect of the inhibitor.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, THP-1)

  • Complete cell culture medium

  • Test compound (stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, CCK-8)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.[16][17][19]

Visualizing the Mechanism of Action

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and the experimental workflow for assessing DHODH inhibitor efficacy.

DeNovoPyrimidineBiosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DHODH_Inhibitors DHODH Inhibitors (e.g., Brequinar, Teriflunomide) DHODH_Inhibitors->Orotate Inhibits

Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Efficacy Testing Start Test Compound (DHODH Inhibitor) Biochemical_Assay Biochemical Assay (e.g., DCIP Assay) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, CCK-8) Cell_Based_Assays->Proliferation_Assay Determine_GI50 Determine GI50 Proliferation_Assay->Determine_GI50 Uridine_Rescue Uridine Rescue Experiment Determine_GI50->Uridine_Rescue Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of a DHODH inhibitor.

References

Independent Verification of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the findings related to (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on the well-established biological context of its core structure, dihydroorotic acid, and its interaction with the enzyme dihydroorotate dehydrogenase (DHODH). A comparative analysis with known DHODH inhibitors is presented to offer a framework for evaluation.

Introduction to this compound

This compound, also known as 1-Methyl-L-4,5-dihydroorotic acid (CAS Number: 103365-69-1), is a derivative of L-Dihydroorotic acid.[1][2][3][4][5] Its core structure, 2,6-dioxo-1,3-diazinane-4-carboxylic acid, is commonly known as dihydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway.[6][7][8][9] Currently, this compound is primarily available as a research intermediate, and there is a lack of extensive published data on its specific biological effects.[2][4]

The Target: Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3][10] This pathway is crucial for the synthesis of DNA and RNA precursors. Rapidly proliferating cells, including cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive therapeutic target for cancer and autoimmune diseases.[10][11][12][13]

Comparative Analysis of DHODH Inhibitors

Given the likely role of this compound as a modulator of DHODH, a comparison with established DHODH inhibitors provides a valuable benchmark for its potential efficacy. The following table summarizes the inhibitory activity of several well-characterized DHODH inhibitors.

CompoundTarget/Cell LineIC50 (nM)Reference(s)
BrequinarHuman DHODH0.5 - 5.2[1][14]
TeriflunomideHuman DHODH24.5 - 411[1][14]
LeflunomideHuman DHODH>10,000 (pro-drug)[1]
Indoluidin DHuman DHODH210[14]
H-006Human DHODH3.8[3]
Compound 1289Human DHODHin the nM range[8]
Compound 1291Human DHODHin the nM range[8]

Experimental Protocols

To independently verify the activity of this compound or compare it with other inhibitors, the following standard assays can be employed.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Methodology: A common method involves a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate by DHODH.[3][7][15]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compound and reference inhibitors (e.g., Brequinar)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add the recombinant human DHODH enzyme to all wells and pre-incubate for a defined period (e.g., 30 minutes at 25°C).

  • Initiate the reaction by adding the substrate, L-dihydroorotic acid.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 650 nm) over time in kinetic mode.[15]

  • The rate of DCIP reduction is proportional to DHODH activity.

Data Analysis:

  • Calculate the initial reaction velocity for each concentration.

  • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the test compound on a cancer cell line that is dependent on de novo pyrimidine synthesis.

Methodology: A variety of cell viability assays can be used, such as those based on the metabolic reduction of tetrazolium salts (e.g., MTT, WST-1) or ATP measurement (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line (e.g., HL-60, A549)

  • Complete cell culture medium

  • Test compound

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • For rescue experiments, a parallel set of wells is co-treated with the test compound and a high concentration of uridine (e.g., 100 µM).[7]

  • Incubate the plates for a specified duration (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions and incubate as required.

  • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The reversal of the anti-proliferative effect by uridine confirms that the compound's activity is mediated through the inhibition of the de novo pyrimidine synthesis pathway.

Visualizing the Mechanism of Action

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for the experimental verification of DHODH inhibitors.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dTMP dTMP -> DNA dUDP->dTMP CTP CTP -> RNA UTP->CTP DHODH_Inhibitors DHODH Inhibitors (e.g., Brequinar, Teriflunomide) DHODH_Inhibitors->Dihydroorotate

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental_Workflow cluster_workflow Experimental Workflow for DHODH Inhibitor Verification Test_Compound This compound Enzyme_Assay DHODH Enzymatic Inhibition Assay Test_Compound->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay Test_Compound->Cell_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 EC50 Determine EC50 Value Cell_Assay->EC50 Rescue_Experiment Uridine Rescue Experiment Cell_Assay->Rescue_Experiment Confirmation Confirm Mechanism of Action Rescue_Experiment->Confirmation

Caption: A generalized workflow for the in vitro characterization of DHODH inhibitors.

References

Structure-Activity Relationship of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis based on the SAR of these analogous compounds, offering insights into the potential biological activity of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid derivatives. The primary biological target discussed is dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). Inhibition of DPD can enhance the efficacy and reduce the side effects of 5-FU-based cancer therapies.

Comparative Structure-Activity Relationship of Uracil Derivatives as DPD Inhibitors

The following table summarizes the known structure-activity relationships for derivatives of uracil (pyrimidine-2,4-dione) as inhibitors of DPD. These insights can serve as a predictive framework for the design and evaluation of novel this compound derivatives.

Position of SubstitutionMoietyImpact on DPD Inhibitory ActivityReference Compound Example
C5 Small Alkyl Groups (e.g., methyl, ethyl)Generally well-tolerated, can maintain or slightly increase activity.5-Methyluracil (Thymine)
Halogens (F, Cl, Br, I)Potent inhibition. The nature of the halogen can influence potency, with bromo and iodo derivatives often showing strong activity.5-Bromouracil
Vinyl GroupsIntroduction of a vinyl group, particularly with a halogen substituent (e.g., bromovinyl), can lead to potent and irreversible inhibition.(E)-5-(2-Bromovinyl)uracil (BVU)
Nitro GroupCan enhance inhibitory activity.5-Nitrouracil
N1 Alkyl GroupsSmall alkyl substitutions are generally tolerated. The presence of a methyl group, as in the target compound, is common in DPD inhibitors.1-Methyluracil
Benzyl GroupsCan be accommodated and may interact with hydrophobic pockets in the enzyme's active site.1-Benzyl-5-fluorouracil
N3 Alkyl GroupsSubstitution at this position can influence activity, with the effect being dependent on the size and nature of the substituent.3-Methyluracil
C6 Carboxylic AcidThe presence of a carboxylic acid group at a position analogous to C6 of uracil has been shown to be important for binding to some related enzymes, suggesting its potential significance for DPD interaction.Orotic Acid (related pyrimidine)

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of DPD inhibition. Below are protocols for commonly employed assays.

Spectrophotometric Assay for Dihydropyrimidine Dehydrogenase (DPD) Activity

This method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, which is consumed during the DPD-catalyzed reduction of a pyrimidine substrate.

Materials:

  • Enzyme Source: Purified DPD or cell lysate containing DPD.

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2.5 mM MgCl₂.

  • Substrate: 100 µM Uracil or 5-Fluorouracil (5-FU).

  • Cofactor: 200 µM NADPH.

  • Test Compounds: Derivatives of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the reaction buffer, substrate, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at 37°C.

  • The rate of NADPH oxidation is proportional to the DPD activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the conversion of the substrate (e.g., 5-FU) to its dihydrogenated product.

Materials:

  • Same as the spectrophotometric assay.

  • HPLC System: With a UV detector and a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Quenching Solution: e.g., perchloric acid.

Procedure:

  • Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-3).

  • After a defined incubation time (e.g., 30 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to precipitate proteins.

  • Inject a known volume of the supernatant into the HPLC system.

  • Separate the substrate and product using the defined mobile phase and column.

  • Quantify the amount of substrate consumed and product formed by measuring the peak areas at a suitable wavelength (e.g., 260 nm for 5-FU).

  • Calculate the DPD activity and the percentage of inhibition as described above to determine the IC₅₀.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the SAR of DPD inhibitors.

SAR_Flowchart cluster_0 Lead Compound Modification cluster_1 Biological Evaluation Core 1,3-Diazinane-2,6-dione Core Pos4 (4S)-Carboxylic Acid Core->Pos4 Key for Binding? Pos1 N1-Methyl Core->Pos1 Modulates Potency? Assay DPD Inhibition Assay Pos4->Assay Pos1->Assay SAR Structure-Activity Relationship Assay->SAR Data Analysis

Caption: Logical workflow for investigating the SAR of novel derivatives.

DPD_Inhibition_Pathway DPD Dihydropyrimidine Dehydrogenase (DPD) DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) DPD->DHFU FU 5-Fluorouracil (5-FU) (Active Drug) FU->DPD Metabolism Inhibitor (4S)-1-methyl-2,6-dioxo-1,3-diazinane -4-carboxylic acid derivative (Potential Inhibitor) Inhibitor->DPD Inhibition

Caption: Simplified pathway of DPD-mediated 5-FU catabolism and its inhibition.

Conclusion

While direct experimental data on the structure-activity relationship of this compound derivatives is currently lacking, the analysis of structurally related uracil analogues provides a valuable starting point for inhibitor design. Key takeaways for researchers and drug development professionals include the importance of substitutions at the C5 position of the pyrimidine ring, with halogen and vinyl groups often conferring high potency. The presence of the carboxylic acid and N1-methyl groups in the target scaffold are features that warrant further investigation for their role in binding and inhibitory activity against dihydropyrimidine dehydrogenase. The provided experimental protocols offer a robust framework for the in vitro evaluation of novel derivatives as potential DPD inhibitors. Future studies should focus on synthesizing a library of these derivatives and systematically evaluating their DPD inhibitory activity to establish a definitive SAR for this promising class of compounds.

Safety Operating Guide

Proper Disposal of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid (CAS No. 103365-69-1), adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat should be worn.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of solid waste.

    • For solutions, use a compatible, sealed container. Ensure the container material is resistant to the solvent used.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the CAS number: "103365-69-1".

    • Include a "Hazardous Waste" label and any other pictograms or warnings as required by your institution's safety protocols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the complete chemical name and CAS number. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

Due to the limited availability of a comprehensive public SDS, extensive quantitative data for this specific compound is not available. However, some physical properties have been identified from various chemical suppliers.

PropertyValue
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol
Melting Point 212-214 °C

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Identify & Segregate Waste B Step 2: Use Designated Waste Container A->B C Step 3: Label Container Correctly (Chemical Name, CAS No., Hazard Warning) B->C D Step 4: Store in Secure Accumulation Area C->D E Step 5: Contact EHS for Disposal D->E

Caption: A flowchart outlining the key steps for the safe disposal of the specified chemical waste.

Disclaimer: This information is intended as a general guide and should be supplemented by a thorough review of your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance tailored to your location and circumstances.

Personal protective equipment for handling (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on general safety protocols for pyrimidinedione derivatives and are intended to ensure the safety of laboratory personnel and the proper management of chemical waste.

Immediate Safety Considerations and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may lead to irritation. Double gloving is recommended for enhanced protection.[2]
Skin and Body Protection A fully-buttoned laboratory coat, preferably made of a low-permeability fabric.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.To be used in situations where dust or aerosols may be generated, to prevent respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Designate a specific and clearly marked area for handling the compound.

    • Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, before beginning work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully fastened.

    • Wear chemical safety goggles and a face shield.

    • Wash and dry hands thoroughly before donning two pairs of chemical-resistant gloves.[2]

  • Compound Handling :

    • Perform all manipulations, including weighing and transferring the solid compound, within the chemical fume hood to minimize the risk of inhalation and contamination.

    • Handle the compound gently to avoid the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers holding the compound tightly sealed when not in immediate use.

  • Post-Handling Procedures :

    • Decontaminate the work surface with an appropriate solvent.

    • Carefully remove PPE in the reverse order it was put on to avoid self-contamination.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • Collect all solid waste contaminated with the compound, such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Containerization :

    • Use a robust, leak-proof container for all waste.

    • Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal :

    • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal service.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation & Engineering Controls don_ppe 2. Donning PPE prep->don_ppe handle 3. Compound Handling don_ppe->handle post_handle 4. Post-Handling Procedures handle->post_handle segregate 1. Waste Segregation post_handle->segregate Transfer of Contaminated Materials containerize 2. Containerization segregate->containerize storage 3. Waste Storage containerize->storage dispose 4. Professional Disposal storage->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.